1-Undecyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2243-98-3 Synonyms: undec-1-yne, 1-Hendecyne, n-Nonylacetylene, Rutylidene Abstract This technical guide provides an in-depth overview of 1-Undecyne, a terminal alkyne with significant applications in organic...
This technical guide provides an in-depth overview of 1-Undecyne, a terminal alkyne with significant applications in organic synthesis and drug discovery. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its relevance in the development of novel therapeutic agents. Furthermore, it includes diagrams of a relevant biosynthetic pathway and a common experimental workflow to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Undecyne is a colorless liquid with a molecular formula of C₁₁H₂₀ and a molecular weight of 152.28 g/mol .[1] It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond at the first position of its eleven-carbon chain. This functional group is the primary site of its reactivity, making it a valuable building block in organic chemistry.
A summary of its key quantitative properties is presented in Table 1.
Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water.
Experimental Protocols
Synthesis of 1-Undecyne via Alkylation of Acetylene
The most common method for synthesizing 1-Undecyne is through the alkylation of acetylene with a suitable nonyl halide, such as 1-bromononane. This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile.
Materials:
Acetylene gas
Sodium amide (NaNH₂) in liquid ammonia or n-butyllithium (n-BuLi) in tetrahydrofuran (THF)
1-Bromononane
Anhydrous solvent (e.g., liquid ammonia or THF)
Apparatus for handling air- and moisture-sensitive reagents
Procedure:
Formation of the Acetylide Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium amide in liquid ammonia at -78 °C. Bubble acetylene gas through the solution until the blue color of the solvated electrons disappears, indicating the formation of sodium acetylide. Alternatively, dissolve acetylene in anhydrous THF at -78 °C and add a solution of n-butyllithium dropwise.
Alkylation: To the freshly prepared acetylide solution, add 1-bromononane dropwise while maintaining the low temperature. The acetylide anion will displace the bromide ion in an Sₙ2 reaction.
Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 1-Undecyne can be purified by fractional distillation under reduced pressure.
Sonogashira Coupling of 1-Undecyne with an Aryl Halide
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
Amine base (e.g., triethylamine or diisopropylamine)
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
Apparatus for inert atmosphere reactions
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (5 mol%).
Addition of Reagents: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.
Addition of 1-Undecyne: Add 1-Undecyne (1.2 eq) to the reaction mixture dropwise.
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst residues.
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
Terminal alkynes like 1-Undecyne are valuable precursors in the synthesis of various pharmacologically active compounds. The Sonogashira coupling reaction, detailed above, is a key method for incorporating the undecynyl group into heterocyclic scaffolds common in medicinal chemistry.
One notable application is in the synthesis of quinoline-based antimalarial agents. The 4-aminoquinoline scaffold is the core of several established antimalarial drugs, including chloroquine. By using a halo-substituted quinoline derivative in a Sonogashira coupling with 1-Undecyne, novel analogues can be synthesized. These modifications can alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved efficacy or the ability to overcome drug resistance. For example, coupling 1-Undecyne with a dihaloquinoline could serve as a starting point for creating new antimalarial candidates.
Signaling Pathways and Experimental Workflows
Biosynthesis of Terminal Alkyne-Containing Amino Acids
While 1-Undecyne is a synthetic compound, the biosynthesis of terminal alkynes in nature provides a relevant biological context for the importance of this functional group. Certain bacteria and fungi can produce amino acids containing a terminal alkyne. The following diagram illustrates a recently discovered biosynthetic pathway starting from L-lysine.
Caption: Biosynthesis of a terminal alkyne amino acid from L-lysine.
Experimental Workflow for Sonogashira Coupling
The following diagram outlines the general workflow for a Sonogashira coupling reaction, a key experimental procedure involving 1-Undecyne.
Caption: General workflow for a Sonogashira coupling reaction.
Safety and Handling
1-Undecyne is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. Safety glasses, gloves, and a lab coat should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1-Undecyne is a versatile terminal alkyne that serves as a crucial building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Sonogashira coupling, makes it a valuable tool for researchers in academia and industry. For professionals in drug development, the ability to incorporate the undecynyl moiety into pharmacologically relevant scaffolds offers a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and applications, serving as a valuable resource for its effective utilization in research and development.
An In-depth Technical Guide to the Synthesis of 1-Undecyne from 1-Bromodecane and Acetylene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 1-undecyne, a terminal alkyne of significant interest in organic synthesis, particularly in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-undecyne, a terminal alkyne of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The primary route discussed is the alkylation of acetylene with 1-bromodecane, a robust and widely utilized carbon-carbon bond-forming reaction.
Reaction Principle and Signaling Pathway
The synthesis of 1-undecyne from 1-bromodecane and acetylene is a classic example of nucleophilic substitution, specifically an S(_N)2 reaction. The process is initiated by the deprotonation of acetylene, a weak acid, by a strong base to form a potent nucleophile, the acetylide anion. This anion then attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming the desired carbon-carbon triple bond.
The reaction proceeds in two key steps:
Deprotonation of Acetylene: Acetylene, being more acidic than alkanes and alkenes, can be deprotonated by a sufficiently strong base, such as sodium amide (NaNH(_2)), typically in a solvent like liquid ammonia.[1][2] This acid-base reaction generates the sodium acetylide salt.
Nucleophilic Substitution (S(_N)2): The resulting acetylide anion is a powerful nucleophile and readily attacks the primary alkyl halide, 1-bromodecane.[1][3] The reaction follows an S(_N)2 pathway, where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the formation of 1-undecyne and sodium bromide as a byproduct. The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary and tertiary halides.[1]
Reaction Pathway for 1-Undecyne Synthesis.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of 1-undecyne from 1-bromodecane and acetylene. The data is based on established procedures for the alkylation of acetylene with primary alkyl halides.
Parameter
Value
Reference
Reactants
1-Bromodecane
1.0 equivalent
General Procedure
Acetylene
Excess
General Procedure
Sodium Amide (NaNH(_2))
1.1 - 1.2 equivalents
General Procedure
Solvent
Liquid Ammonia (NH(_3))
Anhydrous
General Procedure
Reaction Conditions
Temperature
-33 °C (boiling point of NH(_3))
General Procedure
Reaction Time
2 - 4 hours
General Procedure
Product
1-Undecyne (C(11)H({20}))
Molar Mass
152.28 g/mol
Boiling Point
194-196 °C
Yield
Typical Reported Yield
70-85%
Estimated from similar reactions
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 1-undecyne.
Materials and Reagents:
1-Bromodecane (purified by distillation)
Acetylene gas (purified by passing through a cold trap and a sulfuric acid trap)
Sodium amide (commercially available or freshly prepared)
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a dry ice condenser is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
Formation of Sodium Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 500 mL of anhydrous liquid ammonia is condensed into it. A small piece of sodium metal is added to the liquid ammonia, followed by a catalytic amount of ferric nitrate to initiate the formation of sodium amide. The solution will turn from a deep blue to a gray suspension upon complete formation of sodium amide. Alternatively, commercially available sodium amide can be carefully added. A stream of purified acetylene gas is then bubbled through the stirred suspension for about 30 minutes to ensure the formation of sodium acetylide.
Alkylation Reaction: A solution of 1-bromodecane (e.g., 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred suspension of sodium acetylide in liquid ammonia over a period of 1 hour. The reaction mixture is then stirred for an additional 2-3 hours, maintaining the temperature with the dry ice/acetone bath.
Workup: After the reaction is complete, the dry ice condenser is removed, and the ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining residue is cautiously treated with a saturated aqueous solution of ammonium chloride to quench any unreacted sodium amide. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
Purification: The combined organic extracts are washed with saturated aqueous sodium chloride solution (brine), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude 1-undecyne is then purified by fractional distillation under reduced pressure to yield the pure product.
Experimental Workflow for 1-Undecyne Synthesis.
Safety Considerations
Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care in an inert atmosphere.
Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Acetylene is a flammable gas and can form explosive acetylides with certain metals (e.g., copper, silver). Ensure that the apparatus is free of these metals.
The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure safety.
This technical guide provides a detailed framework for the synthesis of 1-undecyne. Researchers should always consult primary literature and adhere to all laboratory safety protocols when carrying out this procedure.
An In-depth Technical Guide to the Physical Properties of 1-Undecyne
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Undecyne (C₁₁H₂₀) is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at one end of the mo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecyne (C₁₁H₂₀) is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at one end of the molecular chain.[1] This structural feature imparts unique reactivity, making it a valuable building block in organic synthesis. A thorough understanding of its physical properties is paramount for its effective handling, application in various reaction conditions, and for the purification of synthetic products. This guide provides a comprehensive overview of the boiling point and density of 1-Undecyne, supported by experimental methodologies and a logical workflow for their determination.
Core Physical Properties
The primary physical characteristics of 1-Undecyne are its boiling point and density. These properties are crucial for a range of laboratory and industrial applications, from reaction setup to purification processes like distillation.
Data Presentation
The quantitative physical data for 1-Undecyne are summarized in the table below for ease of reference and comparison.
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the generalized experimental protocols for determining the boiling point and density of liquid organic compounds like 1-Undecyne.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 1-Undecyne, which has a relatively high boiling point at atmospheric pressure, distillation and Thiele tube methods are commonly employed.
1. Simple Distillation Method
This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from a non-volatile solute.[5]
A sample of 1-Undecyne (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[6]
The apparatus is assembled as per a standard simple distillation setup, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
The flask is gently heated.
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature reading is the boiling point of the liquid at the recorded atmospheric pressure.[5][6]
2. Thiele Tube Method
This micro-scale method is advantageous when only a small amount of the substance is available.[6]
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
Procedure:
A small amount of 1-Undecyne is placed in the small test tube.
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
The test tube is attached to a thermometer and immersed in the Thiele tube containing a high-boiling mineral oil.
The Thiele tube is heated gently.
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
The heating is stopped, and the liquid is allowed to cool.
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid like 1-Undecyne, this can be determined with high accuracy using straightforward laboratory techniques.
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
Procedure (using a graduated cylinder):
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[7]
A known volume of 1-Undecyne is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]
The graduated cylinder containing the liquid is re-weighed.[7]
The mass of the 1-Undecyne is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, a pycnometer is used, which is a flask with a specific, accurately known volume.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 1-Undecyne.
A Technical Guide to the Solubility of 1-Undecyne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 1-undecyne in various organic solvents. Due to the limited availability of preci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-undecyne in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative data and furnishes a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, a representative reaction workflow involving 1-undecyne, relevant to synthetic chemistry and drug development, is provided.
Note on Predicted Solubility: The solubility of 1-undecyne in hexane and toluene is predicted to be high ("soluble") based on the chemical principle of "like dissolves like." 1-Undecyne is a long-chain terminal alkyne, making it a non-polar molecule. Hexane and toluene are also non-polar solvents, and therefore, are expected to be excellent solvents for 1-undecyne.
Experimental Protocol: Determination of 1-Undecyne Solubility via the Shake-Flask Method and Gas Chromatography
This section details a standardized experimental procedure for the quantitative determination of the solubility of 1-undecyne, a liquid, in an organic solvent.
Principle
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.[4][5][6][7] An excess of the solute (1-undecyne) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as gas chromatography (GC).[8][9]
Materials and Equipment
1-Undecyne (solute)
Organic solvent of interest (e.g., hexane, ethanol)
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
Thermostatic shaker or incubator capable of maintaining a constant temperature
Centrifuge
Syringes and syringe filters (PTFE, 0.22 µm)
Volumetric flasks and pipettes
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or a mid-polar column like DB-17)
Analytical balance
Procedure
1. Preparation of the Saturated Solution:
Add an excess amount of 1-undecyne to a pre-weighed glass vial.
Add a known volume or mass of the organic solvent to the vial. The amount of 1-undecyne should be sufficient to ensure that a separate phase of undissolved 1-undecyne is visible after equilibration.
Securely seal the vial to prevent any loss of solvent or solute due to evaporation.
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of 1-undecyne in the solvent has reached a plateau, indicating equilibrium.
2. Sample Preparation for Analysis:
Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed for a period to allow for phase separation.
To further separate the undissolved 1-undecyne, centrifuge the vials at a moderate speed.
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining micro-droplets of undissolved 1-undecyne.
3. Quantitative Analysis by Gas Chromatography (GC):
Preparation of Calibration Standards: Prepare a series of standard solutions of 1-undecyne in the same organic solvent at known concentrations. These standards should bracket the expected solubility of 1-undecyne.
GC Analysis:
Inject a known volume of each standard solution into the GC-FID system to generate a calibration curve of peak area versus concentration.
Inject a known volume of the filtered saturated solution of 1-undecyne into the GC-FID system.
Record the peak area corresponding to 1-undecyne in the chromatogram.
Calculation of Solubility:
Using the calibration curve, determine the concentration of 1-undecyne in the saturated solution.
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Visualization of a Key Reaction: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[10][11][12] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11][12] 1-Undecyne, as a terminal alkyne, is an excellent substrate for this reaction.
Below is a Graphviz diagram illustrating the general workflow of a Sonogashira coupling reaction between 1-undecyne and an aryl iodide.
A generalized workflow for the Sonogashira coupling of 1-undecyne.
Theoretical Studies on the Reactivity of 1-Undecyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Undecyne (C₁₁H₂₀) is a terminal alkyne that serves as a versatile building block in organic synthesis.[1][2] Its reactivity is primarily dict...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecyne (C₁₁H₂₀) is a terminal alkyne that serves as a versatile building block in organic synthesis.[1][2] Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton, making it a valuable substrate for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of 1-undecyne's reactivity, focusing on key reaction classes relevant to pharmaceutical and materials science research. This document outlines detailed experimental protocols for seminal reactions, presents quantitative data where available, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the underlying chemical principles.
Core Reactivity of the Alkyne Moiety
The triple bond of 1-undecyne consists of one sigma (σ) bond and two pi (π) bonds. The high electron density of the π-systems makes the alkyne group susceptible to attack by electrophiles. Furthermore, the sp-hybridized carbon atom of the terminal alkyne exhibits significant s-character, rendering the attached hydrogen atom acidic and amenable to deprotonation by a suitable base. This dual reactivity allows for both addition reactions across the triple bond and functionalization at the terminal carbon.
Key Reactions of 1-Undecyne
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The reaction is highly valued in drug discovery and materials science for the synthesis of conjugated enynes and arylalkynes.
Data Presentation: Illustrative Yields for Sonogashira Coupling of 1-Undecyne
Note: The yields presented are illustrative and based on general procedures for Sonogashira couplings. Actual yields with 1-undecyne may vary depending on the specific reaction conditions and substrates used.
Experimental Protocol: General Procedure for Sonogashira Coupling
A representative procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:
To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or triethylamine under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.025-0.1 eq).[6]
Add the amine base (e.g., diisopropylamine or triethylamine, 2.0-7.0 eq).[6]
To this mixture, add the terminal alkyne (e.g., 1-undecyne, 1.1-1.2 eq).
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues.[6]
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[6]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Hydration
The hydration of 1-undecyne involves the addition of water across the triple bond to form a carbonyl compound. This reaction can be catalyzed by acids, often in the presence of a mercury(II) salt, or by other transition metal catalysts. The regioselectivity of the hydration is a key consideration, leading to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).[7][8]
Markovnikov Hydration: In the presence of acid and a mercury(II) catalyst, water adds to the more substituted carbon of the alkyne, leading to the formation of an enol that tautomerizes to the more stable 2-undecanone.[7]
Anti-Markovnikov Hydration: This is typically achieved through a hydroboration-oxidation sequence. A sterically hindered borane reagent adds to the terminal carbon of 1-undecyne, and subsequent oxidation yields the corresponding aldehyde, undecanal.[9]
Data Presentation: Regioselectivity in the Hydration of Terminal Alkynes (Illustrative)
Entry
Reaction
Catalyst/Reagent
Product
Regioselectivity
1
Markovnikov Hydration
H₂SO₄, H₂O, HgSO₄
2-Undecanone
High (Illustrative)
2
Anti-Markovnikov Hydration
1. Disiamylborane 2. H₂O₂, NaOH
Undecanal
High (Illustrative)
Note: The regioselectivity is generally high for terminal alkynes under these conditions.
Experimental Protocol: General Procedure for Markovnikov Hydration
To a round-bottom flask, add the terminal alkyne (e.g., 1-undecyne).
Add a mixture of water and a suitable co-solvent (e.g., methanol or THF).
Carefully add a catalytic amount of sulfuric acid and mercury(II) sulfate.
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC).
Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., diethyl ether).
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.
Mandatory Visualization: Hydration of 1-Undecyne
Caption: Pathways for Markovnikov and anti-Markovnikov hydration of 1-undecyne.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond of 1-undecyne, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[10] This reaction is a highly efficient method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of catalyst and silane. For terminal alkynes like 1-undecyne, the reaction can yield α- and β-vinylsilanes with (E) or (Z) stereochemistry.
Data Presentation: Illustrative Product Ratios in Hydrosilylation of Terminal Alkynes
Note: The selectivity of hydrosilylation is highly dependent on the specific catalyst, silane, and reaction conditions.
Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (e.g., 1-undecyne, 1.0 eq).
Add a suitable anhydrous solvent (e.g., toluene or THF).
Add the silane (e.g., triethoxysilane, 1.1 eq) to the stirred solution.
Add the platinum catalyst (e.g., Karstedt's catalyst, in ppm to mol% range) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or NMR.
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent.
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization: Hydrosilylation of 1-Undecyne
Caption: Possible products from the hydrosilylation of 1-undecyne.
Reduction
The triple bond of 1-undecyne can be fully or partially reduced to yield an alkane or an alkene, respectively. The stereochemical outcome of the partial reduction is highly dependent on the choice of reagents.
Complete Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane, undecane.[2]
Partial Reduction to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), results in the syn-addition of hydrogen to afford the cis-alkene, (Z)-1-undecene.
Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, proceeds via a radical anion intermediate to produce the trans-alkene, (E)-1-undecene.
Data Presentation: Stereoselectivity in the Partial Reduction of Alkynes (Illustrative)
Entry
Reagents
Product
Stereoselectivity
1
H₂, Pd/C
Undecane
N/A
2
H₂, Lindlar's Catalyst
(Z)-1-Undecene
High (cis)
3
Na, NH₃(l)
(E)-1-Undecene
High (trans)
Experimental Protocol: General Procedure for Complete Reduction (Catalytic Hydrogenation)
In a hydrogenation vessel, dissolve 1-undecyne in a suitable solvent (e.g., ethanol or ethyl acetate).
Add a catalytic amount of palladium on carbon (5-10 wt%).
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
Monitor the reaction progress by the uptake of hydrogen or by analytical techniques (GC or NMR).
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.
Rinse the filter cake with the solvent.
Concentrate the filtrate under reduced pressure to obtain the crude undecane, which can be purified by distillation if necessary.
Mandatory Visualization: Reduction Pathways of 1-Undecyne
Caption: Selective reduction pathways for 1-undecyne.
1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring.[3][8] The reaction of 1-undecyne with an organic azide, for instance, benzyl azide, yields a 1,2,3-triazole. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (favoring the 1,4-isomer), and mild reaction conditions.[12]
Data Presentation: Illustrative Yields for 1,3-Dipolar Cycloaddition of Terminal Alkynes
Note: The copper-catalyzed reaction is highly regioselective for the 1,4-disubstituted triazole.
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a reaction vessel, dissolve the terminal alkyne (e.g., 1-undecyne, 1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.
To this solution, add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 1-5 mol%).
Add a reducing agent, such as sodium ascorbate (e.g., 5-10 mol%), to generate the active copper(I) species in situ.
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting triazole can be purified by column chromatography or recrystallization.
Mandatory Visualization: 1,3-Dipolar Cycloaddition of 1-Undecyne
Caption: Regiochemical outcomes of the 1,3-dipolar cycloaddition of 1-undecyne.
Conclusion
1-Undecyne is a highly versatile and reactive molecule, offering numerous avenues for the synthesis of complex organic structures. The reactions detailed in this guide—Sonogashira coupling, hydration, hydrosilylation, reduction, and 1,3-dipolar cycloaddition—represent a fundamental toolkit for chemists in academia and industry. While general principles of reactivity are well-established for terminal alkynes, this guide highlights the need for more systematic studies on 1-undecyne itself to generate comprehensive, comparative quantitative data. Such data would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes in drug development and materials science. The provided protocols and visualizations serve as a robust foundation for further experimental exploration of 1-undecyne's rich and varied chemistry.
The Enduring Allure of the Triple Bond: A Technical Guide to the Discovery and History of Long-Chain Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals Long-chain terminal alkynes, organic molecules characterized by a carbon-carbon triple bond at the end of a lengthy aliphatic chain, have carved a significa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Long-chain terminal alkynes, organic molecules characterized by a carbon-carbon triple bond at the end of a lengthy aliphatic chain, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Their unique linear geometry and the reactivity of the terminal C-H bond make them invaluable building blocks in the construction of complex molecular architectures and versatile tools for probing biological systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of these remarkable compounds, with a focus on their applications in drug development.
A Historical Perspective: From Natural Products to Synthetic Workhorses
The story of long-chain terminal alkynes is intertwined with the exploration of natural products. In the mid-20th century, the pioneering work of chemists like Ferdinand Bohlmann led to the isolation and characterization of a vast array of naturally occurring polyynes from various plant species, particularly within the Asteraceae and Umbelliferae families.[1][2] These discoveries revealed the existence of complex molecules with multiple acetylene units, sparking interest in their unique chemical properties and potential biological activities.
The development of synthetic methodologies to construct these and other alkyne-containing molecules has been a cornerstone of modern organic chemistry. Early methods often relied on harsh reaction conditions. However, the latter half of the 20th century saw the emergence of more reliable and versatile reactions that have become the bedrock of terminal alkyne synthesis.
Key Synthetic Methodologies
The synthesis of long-chain terminal alkynes is primarily achieved through three main strategies: double dehydrohalogenation of dihalides, and the one-carbon homologation of aldehydes via the Corey-Fuchs reaction or the Ohira-Bestmann modification.
Double Dehydrohalogenation of Dihalides
One of the classical methods for introducing a triple bond is through the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide.[3] This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia.[4]
The reaction proceeds via two successive E2 elimination steps. While effective, the use of very strong bases can sometimes lead to isomerization of the terminal alkyne to a more stable internal alkyne.
The Corey-Fuchs Reaction
Developed by E.J. Corey and P.L. Fuchs in 1972, this two-step protocol provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[5][6] The first step involves the conversion of the aldehyde to a 1,1-dibromoalkene using a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide. The subsequent treatment of the dibromoalkene with a strong base, typically n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[6][7]
The Ohira-Bestmann Modification
A milder alternative to the Corey-Fuchs reaction is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[8][9] This one-pot procedure utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert an aldehyde directly into a terminal alkyne in the presence of a mild base like potassium carbonate in methanol.[8][10] This method is often preferred for its operational simplicity and compatibility with a wider range of functional groups.
Quantitative Comparison of Synthetic Methods
The choice of synthetic route often depends on the specific substrate, desired scale, and available reagents. The following table summarizes typical yields for the synthesis of various long-chain terminal alkynes using the aforementioned methods.
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 eq).
Stir the resulting mixture at 0 °C for 15 minutes.
Add the long-chain aldehyde (1.0 eq) in dry DCM to the solution.
Allow the reaction mixture to stir at room temperature overnight.
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the 1,1-dibromoalkene.
Step 2: Synthesis of the Terminal Alkyne
Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
Slowly add a solution of n-butyllithium (2.1 eq) while maintaining the temperature at -78 °C.
Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by distillation or column chromatography.
General Protocol for the Ohira-Bestmann Reaction
To a solution of the long-chain aldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
To this suspension, add the Ohira-Bestmann reagent (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[10]
General Protocol for Double Dehydrohalogenation
In a flask equipped with a dry-ice condenser, add liquid ammonia and a catalytic amount of iron(III) nitrate.
Slowly add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium. Allow the mixture to stir until the blue color disappears, indicating the formation of sodium amide.
Add the vicinal dihalide (1.0 eq) dropwise to the sodium amide solution.
Stir the reaction mixture for several hours.
Quench the reaction by the slow addition of saturated ammonium chloride solution, followed by the careful addition of water.
Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the terminal alkyne.
Spectroscopic Characterization
The identification and characterization of long-chain terminal alkynes rely heavily on spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The most characteristic IR absorption bands for terminal alkynes are:
≡C-H stretch: A sharp, strong band appearing around 3300 cm⁻¹.[12]
C≡C stretch: A weak to medium band in the region of 2140-2100 cm⁻¹.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The acetylenic proton (≡C-H) typically resonates in the range of δ 1.8-3.0 ppm as a triplet due to coupling with the adjacent methylene protons.[13]
¹³C NMR:
The sp-hybridized carbons of the terminal alkyne give rise to two distinct signals:
Applications in Drug Development and as Biological Probes
The terminal alkyne functionality is a privileged motif in medicinal chemistry and drug design. Several FDA-approved drugs contain a terminal alkyne, which can contribute to the molecule's binding affinity, metabolic stability, or serve as a reactive handle.[17]
A prominent example is Ethinylestradiol , a synthetic estrogen widely used in oral contraceptives.[18][19] The ethynyl group at the C17 position of the steroid scaffold enhances the molecule's oral bioavailability and metabolic stability compared to its natural counterpart, estradiol.[20] Ethinylestradiol exerts its effect by binding to estrogen receptors, which in turn modulate the transcription of target genes, ultimately leading to the inhibition of ovulation.[19][20]
While long-chain terminal alkynes are not typically direct participants in cellular signaling pathways, their terminal alkyne group serves as a powerful bioorthogonal handle. This allows for their use in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules (e.g., fluorophores, biotin) to biomolecules of interest.[21] This strategy is extensively used to study cellular processes, including signaling pathways. For instance, long-chain fatty acids or lipids tagged with a terminal alkyne can be used as metabolic probes to track their uptake, trafficking, and incorporation into complex lipids, providing insights into lipid signaling and metabolism.[22][23][24]
Visualizing Chemical Transformations and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the mechanisms of key synthetic reactions and a representative workflow for the application of long-chain terminal alkynes as biological probes.
Caption: The two-step mechanism of the Corey-Fuchs reaction.
Caption: The mechanism of the Ohira-Bestmann reaction.
Caption: A workflow for probing lipid metabolism with a terminal alkyne.
Conclusion
Long-chain terminal alkynes have evolved from being curiosities of the natural world to indispensable tools in the hands of chemists and biologists. Their rich history is a testament to the relentless pursuit of synthetic innovation. The robust and versatile methods for their synthesis, coupled with their unique spectroscopic signatures, have solidified their importance. In the realm of drug development, the terminal alkyne continues to be a valuable functional group for enhancing the properties of therapeutic agents. Furthermore, its role as a bioorthogonal handle has opened new frontiers in our ability to visualize and understand complex biological processes, ensuring that the simple yet powerful carbon-carbon triple bond will remain a central feature in chemical and biomedical research for years to come.
A Technical Guide to the Unique Spectral Features of Terminal Alkynes
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Terminal alkynes (R-C≡C-H), with their unique electronic and structural properties, are...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Terminal alkynes (R-C≡C-H), with their unique electronic and structural properties, are crucial building blocks in organic synthesis and medicinal chemistry. Their unambiguous identification is facilitated by a distinct set of spectral features across various analytical techniques. This in-depth technical guide outlines the characteristic spectroscopic signatures of terminal alkynes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, providing a foundational reference for their identification and characterization.
Data Presentation: Spectroscopic Signatures of Terminal Alkynes
The following tables summarize the key quantitative data for the spectroscopic analysis of terminal alkynes, offering a clear comparison of their characteristic features.
Table 1: Infrared (IR) Spectroscopy
Vibration Mode
Frequency Range (cm⁻¹)
Intensity
Notes
≡C-H Stretch
3330 - 3260
Strong, Sharp
This is a highly diagnostic peak for terminal alkynes and is one of the most reliable methods for their identification.[1][2]
C≡C Stretch
2260 - 2100
Weak to Medium
The intensity is greater for terminal alkynes compared to internal alkynes.[2][3] In symmetrical or near-symmetrical internal alkynes, this peak may be absent.[1]
≡C-H Bend
700 - 610
Strong, Broad
This bending vibration provides further evidence for the presence of a terminal alkyne.[1][2]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Type
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
Acetylenic (≡C-H)
2.0 - 3.0
Triplet (if coupled to a CH₂ group)
~2.5 (⁴J)
The chemical shift is notably upfield compared to vinylic protons due to the magnetic anisotropy of the triple bond.[1][4][5] Long-range coupling is a characteristic feature.[1][6]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Type
Chemical Shift (δ, ppm)
Notes
Substituted Alkynyl (R-C ≡)
85 - 75
The chemical shift of the sp-hybridized carbons in terminal alkynes appears in a distinct region of the spectrum.[6][7]
Terminal Alkynyl (≡C -H)
75 - 65
This carbon is typically more shielded (further upfield) than the substituted alkynyl carbon.[6]
Table 4: Raman Spectroscopy
Vibration Mode
Frequency Range (cm⁻¹)
Intensity
Notes
C≡C Stretch
2150 - 2100
Strong
In contrast to IR spectroscopy, the C≡C stretch in terminal alkynes gives a strong signal in Raman spectroscopy, making it a powerful complementary technique.[8][9] The signal is located in a region of the spectrum that is relatively free from interference from other biomolecular vibrations.[10][11]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data. The following are generalized protocols for the key experiments cited.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a terminal alkyne to identify the characteristic ≡C-H and C≡C stretching vibrations.
Methodology:
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
Solution: Dissolve the sample (typically 1-10% w/v) in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell of a known path length.
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[12]
Solid (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (a mineral oil) to form a paste. Spread the paste thinly between two salt plates.[12]
Instrument Setup:
Perform a background scan with the empty spectrometer or with the pure solvent/KBr pellet to subtract any atmospheric or solvent absorptions.
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged for a good signal-to-noise ratio.
Data Acquisition:
Place the prepared sample in the spectrometer's sample holder.
Acquire the spectrum.
Data Analysis:
Identify the characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a terminal alkyne to determine the chemical shifts and coupling constants of the acetylenic proton and carbons.
Methodology:
Sample Preparation:
Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.[13]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
¹H NMR Data Acquisition:
Set the appropriate spectral width (e.g., 0-12 ppm).
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
Set the number of scans (typically 8-16 for ¹H) and the relaxation delay.
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
A larger number of scans (e.g., 128 or more) is typically required for ¹³C due to its lower natural abundance and sensitivity.[13]
Acquire the FID.
Data Processing and Analysis:
Apply a Fourier transform to the FID to obtain the spectrum.
Phase the spectrum and perform a baseline correction.
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of the atoms.
Identify the chemical shifts of the sp-hybridized carbons in the ¹³C spectrum.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of a terminal alkyne, focusing on the strong C≡C stretching vibration.
Methodology:
Sample Preparation:
Samples can be in the form of liquids, solutions, or solids.
Liquids or solutions are typically placed in a glass capillary tube or a cuvette.
Solid samples can be analyzed directly.
Instrument Setup:
Choose an appropriate excitation laser wavelength (e.g., 532 nm, 633 nm, or 785 nm) to avoid fluorescence from the sample.
Calibrate the spectrometer using a known standard (e.g., silicon or cyclohexane).
Data Acquisition:
Focus the laser beam onto the sample.
Acquire the Raman scattered light using a high-sensitivity detector (e.g., a CCD camera).
Set the acquisition time and the number of accumulations to achieve a good signal-to-noise ratio.
Data Analysis:
Identify the strong Raman band corresponding to the C≡C stretch (around 2100 cm⁻¹).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the spectral characterization of terminal alkynes.
Application Notes and Protocols for 1-Undecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disub...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability, high yield, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Undecyne, a terminal alkyne with a nine-carbon chain, is a versatile building block in CuAAC reactions, allowing for the introduction of a lipophilic tail into target molecules. This feature is particularly useful in the development of molecular probes for cellular imaging and in the synthesis of drug candidates with modified pharmacokinetic properties.
These application notes provide detailed protocols and quantitative data for the use of 1-undecyne in CuAAC reactions, catering to the needs of researchers in academia and industry.
Data Presentation: Quantitative Reaction Parameters
The efficiency of the CuAAC reaction with 1-undecyne is influenced by several factors, including the choice of catalyst, solvent, and reaction time. The following tables summarize typical quantitative data for the reaction of 1-undecyne with a model azide, benzyl azide, under various conditions.
Table 1: Influence of Catalyst System on the CuAAC Reaction of 1-Undecyne
The following are detailed protocols for conducting the CuAAC reaction with 1-undecyne for both general organic synthesis and bioconjugation applications.
Protocol 1: General Synthesis of 1-Benzyl-4-nonyl-1H-1,2,3-triazole
This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted triazole using 1-undecyne and benzyl azide.
Materials:
1-Undecyne
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate (NaAsc)
tert-Butanol (t-BuOH)
Deionized water
Dichloromethane (DCM) or Ethyl Acetate
Saturated aqueous solution of sodium bicarbonate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 1-undecyne (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
To this solution, add CuSO₄·5H₂O (0.01-0.05 eq).
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with 1-Undecyne
This protocol outlines a general procedure for the bioconjugation of a biomolecule containing an azide group with 1-undecyne. This is particularly relevant for introducing a hydrophobic aliphatic chain for applications such as membrane anchoring or interaction with hydrophobic protein pockets.
Materials:
Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Prepare stock solutions of all reagents in an appropriate buffer (e.g., PBS).
In a microcentrifuge tube, combine the azide-functionalized biomolecule and 1-undecyne to the desired final concentrations.
Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[8]
Add the CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[9]
Add aminoguanidine to a final concentration of 1-5 mM.[8]
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.[8]
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Incubation at 37°C can sometimes accelerate the reaction.
Monitor the conjugation efficiency using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
Purify the resulting bioconjugate using a suitable method to remove the catalyst and excess reagents.
Mandatory Visualizations
Experimental Workflow for Cell Surface Labeling
The following diagram illustrates a typical experimental workflow for the metabolic labeling of cell-surface glycans with an azide-modified sugar, followed by CuAAC-mediated conjugation with a 1-undecyne-functionalized probe. This technique can be used to study glycan trafficking and localization.
Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Undecyne
For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds betw...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and often a copper co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials due to its typically mild reaction conditions and tolerance of a wide variety of functional groups.[2][3]
1-Undecyne, a terminal alkyne with a nine-carbon chain, is a valuable building block for introducing lipophilic character into molecular scaffolds. The resulting internal alkynes from Sonogashira couplings with 1-undecyne are key intermediates in the synthesis of complex molecules, including biologically active compounds and materials with specific physical properties. This document provides detailed application notes and protocols for performing Sonogashira coupling reactions with 1-undecyne.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and, in the conventional method, copper. The generally accepted mechanism involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
Formation of Copper Acetylide: The terminal alkyne (in this case, 1-undecyne) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst.
In copper-free Sonogashira reactions, the mechanism is believed to involve direct reaction of the deprotonated alkyne with the palladium(II) complex, often requiring a stronger base or different ligand systems.[4]
Applications in Drug Development and Organic Synthesis
The Sonogashira coupling of 1-undecyne is a valuable tool for:
Introducing Lipophilic Moieties: The nonyl chain of 1-undecyne can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as membrane permeability and metabolic stability.
Synthesis of Bioactive Molecules: The resulting internal alkyne can be a key structural motif or a versatile handle for further functionalization in the synthesis of complex natural products and pharmaceuticals.
Development of Molecular Probes: The alkyne can be used to attach reporter groups, such as fluorophores or biotin, to molecules for use in chemical biology and diagnostic applications.
Materials Science: The rigid alkyne linker can be used to construct conjugated polymers and other organic materials with interesting electronic and optical properties.
Experimental Data
The following tables summarize quantitative data for Sonogashira coupling reactions of 1-undecyne with various aryl halides under different catalytic conditions.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of 1-Undecyne with Aryl Halides
Synthesis of 1,4-Disubstituted Triazoles with 1-Undecyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-und...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-undecyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," offers a highly efficient and regioselective route to these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry, bioconjugation, and materials science. The protocols provided herein cover the preparation of requisite azide precursors and detail both standard and one-pot methodologies for the cycloaddition reaction with 1-undecyne. Quantitative data is presented in tabular format to facilitate comparison of reaction conditions and outcomes.
Introduction
The 1,2,3-triazole moiety is a key structural motif in a wide array of biologically active compounds and functional materials. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, providing a robust, reliable, and highly regioselective method. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it an invaluable tool in drug discovery and development. 1-Undecyne, with its terminal alkyne functionality and a long aliphatic chain, is a versatile building block for the introduction of lipophilic character into target molecules, a property often sought in the development of new therapeutic agents. These application notes provide detailed procedures for the synthesis of 1,4-disubstituted triazoles using 1-undecyne as a key reagent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism for the CuAAC and a typical experimental workflow for the synthesis of 1,4-disubstituted triazoles.
Caption: General mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for the synthesis of 1,4-disubstituted triazoles.
Experimental Protocols
Protocol 1: Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide from benzyl bromide, a common precursor for CuAAC reactions.
Materials:
Benzyl bromide
Sodium azide (NaN₃)
Dimethyl sulfoxide (DMSO)
Diethyl ether
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (16.84 mmol, 1.0 eq.) in DMSO (40 ml).
Add solid sodium azide (25.26 mmol, 1.5 eq.) to the solution.
Stir the reaction mixture overnight at ambient temperature.
Slowly add water (75 ml) to the reaction mixture. Note: this may be an exothermic process.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 ml).
Wash the combined organic layers with brine (2 x 150 ml).
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide as a clear oil.
Expected Yield: Approximately 73%.
Protocol 2: Synthesis of 4-Nitrophenyl Azide
This protocol details the preparation of 4-nitrophenyl azide from 4-nitro
Application
Functionalization of Biomolecules using 1-Undecyne Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the functionalization of various biomolecules utilizing 1-Undecyne via copp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of various biomolecules utilizing 1-Undecyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These methods offer a robust and versatile strategy for bioconjugation, enabling the attachment of a wide array of functionalities to proteins, nucleic acids, and lipids for applications in basic research, diagnostics, and therapeutic development.
Introduction to 1-Undecyne Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[1][2] 1-Undecyne, a terminal alkyne with an eleven-carbon chain, serves as a valuable building block in this context. Its hydrocarbon chain provides a degree of hydrophobicity that can be advantageous for interacting with or incorporating into lipidic structures, while the terminal alkyne offers a reactive handle for bioorthogonal conjugation.[3][4]
The bioorthogonal nature of the azide and alkyne functional groups ensures that they react specifically with each other without cross-reacting with other functional groups present in complex biological systems.[2][5] This specificity, combined with the mild reaction conditions and high yields, makes 1-Undecyne click chemistry a powerful tool for the precise modification of biomolecules.[5]
Core Applications
The functionalization of biomolecules with 1-Undecyne opens up a vast landscape of applications across various scientific disciplines:
Drug Development: 1-Undecyne can be used to link therapeutic agents to targeting moieties such as antibodies or peptides, leading to the creation of highly specific drug delivery systems.[6][7] The stable triazole linkage ensures that the drug remains attached to the carrier until it reaches its target.
Cellular Imaging: By attaching fluorescent dyes or imaging agents to biomolecules via a 1-Undecyne linker, researchers can visualize and track the localization and dynamics of these molecules within living cells and organisms.[8][9]
Proteomics and Genomics: 1-Undecyne functionalization allows for the attachment of affinity tags (e.g., biotin) to proteins and nucleic acids, facilitating their enrichment and identification from complex mixtures.[10] This is invaluable for studying protein-protein interactions, post-translational modifications, and gene expression.
Metabolic Labeling: Cells can be cultured with 1-Undecyne-containing metabolic precursors, such as fatty acids, which are then incorporated into cellular lipids and proteins. Subsequent click reaction with a reporter molecule allows for the visualization and analysis of metabolic pathways.[1][11]
Quantitative Data Presentation
The efficiency of 1-Undecyne click chemistry can be influenced by various factors including the nature of the biomolecule, reaction conditions, and the specific azide partner. The following tables summarize typical reaction parameters and expected outcomes for the functionalization of different classes of biomolecules.
Note: The provided values are starting points and may require optimization for specific applications.
Experimental Protocols
Here, we provide detailed protocols for the functionalization of proteins and for the metabolic labeling of cellular lipids using 1-Undecyne click chemistry.
Protocol 1: Labeling of a Purified Protein with a 1-Undecyne Linker
This protocol describes the conjugation of an azide-containing fluorescent dye to a protein that has been pre-functionalized with 1-Undecyne.
Materials:
1-Undecyne functionalized protein (in amine-free buffer, e.g., PBS pH 7.4)
In a microcentrifuge tube, combine the 1-Undecyne functionalized protein with the azide-functionalized fluorescent dye. A 5- to 10-fold molar excess of the dye is recommended.
Add THPTA to the reaction mixture to a final concentration of 5 times the copper concentration.
Add CuSO₄ to the reaction mixture to a final concentration of 100-500 µM.
Gently mix the solution.
Degas the solution by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
Incubate the reaction at room temperature for 1-2 hours, protected from light.
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography.
Characterize the final conjugate by methods such as SDS-PAGE with fluorescence imaging and mass spectrometry to confirm successful labeling and determine the degree of labeling.
Protocol 2: Metabolic Labeling of Cellular Lipids with a 1-Undecyne Fatty Acid Analog
This protocol outlines the incorporation of a 1-Undecyne fatty acid analog into cellular lipids followed by fluorescent detection via click chemistry.
Materials:
1-Undecyne containing fatty acid analog (e.g., 10-undecynoic acid)
Cell culture medium and supplements
Fatty acid-free bovine serum albumin (BSA)
Fixative (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Prepare the labeling medium by complexing the 1-Undecyne fatty acid analog with fatty acid-free BSA in serum-free medium. A final concentration of 10-20 µM of the alkyne fatty acid is a good starting point.
Incubate the cells with the labeling medium for 4-24 hours.
Cell Fixation and Permeabilization:
Wash the cells with PBS.
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
Wash the cells with PBS.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Click Reaction:
Prepare the click reaction cocktail containing the azide-dye, CuSO₄, THPTA, and sodium ascorbate in PBS according to the manufacturer's instructions or optimized concentrations (typically in the micromolar to low millimolar range).
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
Washing and Imaging:
Wash the cells extensively with PBS.
Mount the coverslips on microscope slides.
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
Visualizations
Experimental Workflow for Protein Functionalization
Workflow for protein functionalization.
Wnt Signaling Pathway Investigation Workflow
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation.[17] The lipidation of Wnt proteins is essential for their secretion and activity. 1-Undecyne click chemistry can be employed to study this post-translational modification.[18]
Workflow for studying Wnt protein lipidation.
Conclusion
1-Undecyne click chemistry provides a versatile and powerful platform for the functionalization of biomolecules. The protocols and data presented herein offer a solid foundation for researchers to apply this technology in their own studies. The bioorthogonality, efficiency, and robustness of the CuAAC reaction, coupled with the unique properties of the 1-Undecyne linker, will continue to drive innovation in drug development, diagnostics, and our fundamental understanding of biological processes.
Application Notes and Protocols: 1-Undecyne as a Versatile Precursor for the Synthesis of Novel Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals. Introduction The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the contin...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the continuous development of novel antimalarial agents. Quinoline-based scaffolds have historically formed the backbone of many effective antimalarials, including chloroquine.[1][2][3] Modifications to the quinoline core are a proven strategy to enhance efficacy and overcome resistance. One promising approach is the introduction of long alkyl chains, which can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and accumulate within the parasite.[4] This document outlines two primary synthetic strategies utilizing 1-undecyne, a commercially available terminal alkyne, as a precursor to generate novel quinoline-based compounds with potential antimalarial activity. The methodologies detailed are the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".
Synthetic Strategies and Applications
1-Undecyne serves as a valuable building block for introducing a C11 aliphatic chain onto a heterocyclic core. This long alkyl chain can enhance the drug-like properties of the resulting molecule. Two powerful and versatile reactions for this purpose are:
Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (1-undecyne) and an aryl or vinyl halide. By using a halo-substituted quinoline, the undecynyl moiety can be directly attached to the quinoline ring system, creating a rigid and extended molecular architecture.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient and regiospecific reaction between an alkyne (1-undecyne) and an azide to form a stable 1,2,3-triazole ring.[5][6][7] The triazole ring can act as a linker between the undecyl chain and the quinoline core, and it is known to be a metabolically stable isostere for an amide bond. The synthesis of quinolinyl-1H-1,2,3-triazoles has been reported as a successful strategy for developing new compounds with anti-P. falciparum activity.[8]
These two strategies allow for the creation of a diverse library of novel quinoline derivatives from 1-undecyne for antimalarial screening.
Experimental Protocols
Protocol 1: Synthesis of a 4-(Undec-1-yn-1-yl)quinoline via Sonogashira Coupling
This protocol describes a representative Sonogashira coupling of 1-undecyne with 4-chloro-7-iodoquinoline.
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-7-iodoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
Add anhydrous DMF and anhydrous triethylamine to the flask.
Stir the mixture at room temperature for 15 minutes.
Add 1-undecyne (1.2 eq) to the reaction mixture dropwise via syringe.
Heat the reaction mixture to 70°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-chloro-7-(undec-1-yn-1-yl)quinoline.
Protocol 2: Synthesis of a 1-(7-Chloroquinolin-4-yl)-4-nonyl-1H-1,2,3-triazole via CuAAC Click Chemistry
This protocol outlines the synthesis of a triazole-linked quinoline derivative starting from 1-undecyne. This is a two-step process involving the conversion of 4-chloro-7-aminoquinoline to an azide, followed by the CuAAC reaction with 1-undecyne.
Step 1: Synthesis of 4-Chloro-7-azidoquinoline
Dissolve 4-chloro-7-aminoquinoline in an aqueous solution of hydrochloric acid at 0°C.
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.
Add a solution of sodium azide in water dropwise.
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-7-azidoquinoline.
In a round-bottom flask, dissolve 4-chloro-7-azidoquinoline (1.0 eq) and 1-undecyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
Stir the reaction vigorously at room temperature for 24 hours.
Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-(7-chloroquinolin-4-yl)-4-nonyl-1H-1,2,3-triazole.
Data Presentation
The following tables present hypothetical but representative data for the synthesized compounds, based on typical results for similar structures reported in the literature.
Table 1: Synthesis and Physicochemical Properties of 1-Undecyne Derivatives
Compound ID
Synthetic Route
Molecular Formula
Molecular Weight ( g/mol )
Yield (%)
UQ-SON-01
Sonogashira Coupling
C₂₀H₂₂ClN
311.85
78
UQ-CUAAC-01
CuAAC Click Chemistry
C₂₀H₂₃ClN₄
354.88
91
Table 2: In Vitro Antimalarial Activity of 1-Undecyne Derivatives
The following diagram illustrates the two main synthetic pathways from 1-undecyne to potential antimalarial compounds.
Caption: Synthetic pathways for antimalarial precursors from 1-undecyne.
Hypothetical Mechanism of Action
Quinoline-based antimalarials often interfere with the detoxification of heme in the parasite's food vacuole. The accumulation of toxic free heme leads to oxidative stress and parasite death. The synthesized compounds are hypothesized to follow a similar mechanism.
Caption: Proposed mechanism of action for quinoline-undecyne derivatives.
Application Notes & Protocols: Derivatization and Use of 1-Undecyne Analogs for Biological Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, which allows for the study of biomolecu...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, which allows for the study of biomolecules in their native environment without interfering with biological processes.[1] At the heart of many bioorthogonal strategies is the terminal alkyne functionality, a chemical handle that is largely absent in biological systems. 1-Undecyne and its derivatives serve as powerful tools, primarily for their utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3] This reaction is highly specific, efficient, and can be performed in aqueous environments, including within living cells, making it ideal for biological studies.[4]
These application notes describe the derivatization of the 1-undecyne scaffold to create a fatty acid analog probe for metabolic labeling. This probe can be incorporated into cellular pathways, and the terminal alkyne handle can then be used to attach reporter tags for visualization, enrichment, and identification of target biomolecules, such as lipidated proteins.[5][6]
Application Note 1: Synthesis of an Alkyne-Tagged Fatty Acid Probe
The strategic design of chemical probes is fundamental to their successful application. To study lipid metabolism and protein lipidation, a fatty acid analog containing a terminal alkyne is required. Undec-10-ynoic acid is an analog of the naturally occurring 11-carbon fatty acid, undecanoic acid. By replacing the terminal methyl group with an alkyne, the molecule retains sufficient structural similarity to be recognized by cellular enzymes while introducing a bioorthogonal handle for subsequent detection.
The synthesis protocol outlined below describes a straightforward method to produce this probe from commercially available starting materials. The resulting probe can be used to investigate a variety of biological processes, including fatty acid uptake, metabolism, and post-translational modification of proteins.
Protocol 1: Synthesis of Undec-10-ynoic Acid
This protocol details the synthesis of undec-10-ynoic acid, a key reagent for metabolic labeling studies.
Materials:
10-Undecen-1-ol
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
Dichloromethane (DCM)
Sodium bromide (NaBr)
Triphenylphosphine (PPh₃)
Acetonitrile (ACN)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Diethyl ether
Hydrochloric acid (HCl)
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Oxidation of 10-Undecen-1-ol:
Dissolve 10-undecen-1-ol in anhydrous DCM.
Add PCC in portions while stirring at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Filter the reaction mixture through a pad of silica gel, washing with DCM.
Evaporate the solvent under reduced pressure to yield 10-undecenal.
Bromination of 10-Undecenal (Corey-Fuchs Reaction):
Dissolve triphenylphosphine in anhydrous DCM and cool to 0 °C.
Slowly add sodium bromide.
Add a solution of 10-undecenal in DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with diethyl ether.
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting 1,1-dibromo-1-dodecene by column chromatography.
Alkyne Formation:
Dissolve the purified 1,1-dibromo-1-dodecene in anhydrous acetonitrile.
Add DBU and stir the mixture at room temperature.
Monitor the reaction by TLC for the formation of the terminal alkyne.
Once complete, dilute the mixture with diethyl ether and wash with dilute HCl and brine.
Dry the organic layer over MgSO₄, filter, and concentrate to yield the alkyne-containing intermediate.
Final Oxidation to Carboxylic Acid:
The terminal alkyne from the previous step is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or a two-step process involving hydroboration-oxidation followed by oxidation of the resulting alcohol).
Purify the final product, undec-10-ynoic acid, by column chromatography.
Expected Results:
The synthesis should yield undec-10-ynoic acid as a white solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Metabolic Labeling and Proteomic Analysis
Once synthesized, the alkyne-tagged fatty acid probe can be introduced to cultured cells.[7] The cells' metabolic machinery incorporates the analog into various biomolecules, particularly proteins that undergo acylation.[8] Following this labeling period, cells are lysed, and the incorporated alkyne probe is reacted with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide) via CuAAC.[5] If a biotin tag is used, the labeled proteins can be enriched using streptavidin-coated beads and subsequently identified and quantified using mass spectrometry-based proteomics.[9][10] This workflow enables the identification of proteins that are actively lipidated under specific cellular conditions.
Diagram: Experimental Workflow for Proteomic Profiling
Caption: Workflow for identifying lipidated proteins using a terminal alkyne probe.
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol describes the incubation of cultured cells with the alkyne-tagged fatty acid probe.
Materials:
Cultured mammalian cells (e.g., HeLa, HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Undec-10-ynoic acid probe
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.
Probe Preparation: Prepare a 1000x stock solution of undec-10-ynoic acid in DMSO (e.g., 50 mM).
Labeling:
Remove the existing culture medium from the cells.
Add fresh medium containing the alkyne probe at a final concentration of 25-100 µM. A vehicle control (DMSO only) should be run in parallel.
Incubate the cells for 4-24 hours under standard culture conditions (37 °C, 5% CO₂). The optimal time and concentration should be determined empirically.[11]
Cell Harvest:
After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated probe.[11]
Harvest the cells by scraping or trypsinization.
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4 °C).
The cell pellet can be used immediately or flash-frozen in liquid nitrogen and stored at -80 °C.
Diagram: Cellular Uptake and Protein Acylation Pathway
Caption: Metabolic incorporation of the alkyne-tagged fatty acid onto a protein.
Protocol 3: Click Chemistry-Mediated Biotinylation and Enrichment
This protocol describes the ligation of a biotin-azide reporter to the alkyne-labeled proteins in the cell lysate, followed by enrichment.
Materials:
Labeled cell pellet from Protocol 2
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Wash buffers (e.g., PBS with varying concentrations of SDS)
Procedure:
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication or other appropriate methods. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4 °C). Determine the protein concentration using a BCA assay.
Click Reaction:
To 1 mg of protein lysate, add the click chemistry reagents in the following order: Biotin-Azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and finally CuSO₄ (final concentration 1 mM).
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Protein Precipitation: Precipitate the protein using a methanol/chloroform protocol to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
Enrichment of Labeled Proteins:
Incubate the resuspended protein with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature.
Wash the beads extensively to remove non-specifically bound proteins. Use a series of washes with decreasing SDS concentration (e.g., 1% SDS, 0.5% SDS, 0.1% SDS in PBS), followed by washes with PBS alone.
Preparation for Mass Spectrometry:
The enriched, bead-bound proteins can be eluted or subjected to on-bead digestion with trypsin.
The resulting peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: The "click" reaction covalently links the alkyne-tagged protein to a biotin-azide reporter.
Data Presentation
Quantitative data from these experiments should be structured for clarity and comparison.
Table 1: Illustrative Synthesis and Labeling Parameters
Parameter
Value
Notes
Synthesis
Starting Material
10-Undecen-1-ol
Commercially available.
Final Product
Undec-10-ynoic Acid
Overall Yield
35%
Representative yield over multiple steps.
Purity (by NMR)
>98%
Metabolic Labeling
Cell Line
HeLa
Probe Concentration
50 µM
Optimal concentration to balance labeling and toxicity.
Incubation Time
16 hours
Click Reaction
Protein Input
1 mg
Per enrichment condition.
| Reporter Tag | Biotin-Azide | For streptavidin-based enrichment. |
Table 2: Example Quantitative Proteomics Data
This table presents hypothetical data for proteins identified as significantly changing in acylation status upon treatment with a hypothetical drug, as detected by the alkyne-labeling method.
Protein ID (UniProt)
Gene Name
Fold Change (Treated/Control)
p-value
Number of Unique Peptides
P04049
GNAS1
+3.8
0.002
11
P63000
GNAI1
+2.5
0.015
8
Q05923
FASN
-2.1
0.021
15
P50440
HMGCS1
-3.5
0.008
12
P62258
HRAS
+1.9
0.045
5
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Application Notes & Protocols: Metal-Free Click Chemistry and the Role of 1-Undecyne
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of metal-free click chemistry, specifically focusing on the widely used Strain-Promoted Azide-Alkyn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metal-free click chemistry, specifically focusing on the widely used Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also clarifies the role of terminal alkynes, such as 1-undecyne, which are primarily utilized in copper-catalyzed click chemistry (CuAAC). Detailed protocols for both SPAAC and CuAAC reactions are provided to offer a comparative understanding and practical guidance for researchers in bioconjugation, drug development, and materials science.
Introduction to Metal-Free Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and selective, occurring under mild, often biological, conditions. The most prominent metal-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic metal catalysts.[1]
The driving force behind SPAAC is the high ring strain of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[2] This reaction's bioorthogonality makes it an invaluable tool for in vivo imaging, biomolecule labeling, and the synthesis of advanced drug delivery systems.[3]
It is crucial to note that linear, terminal alkynes like 1-undecyne lack the requisite ring strain to participate in SPAAC. Instead, 1-undecyne and similar terminal alkynes are key reactants in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the archetypal "click" reaction. While highly efficient, CuAAC's reliance on a copper catalyst limits its application in living systems due to concerns about cytotoxicity.[1][4]
This document will provide a detailed exploration of SPAAC as the primary metal-free method, followed by a protocol for CuAAC to illustrate the application of 1-undecyne.
SPAAC is a bioorthogonal reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. The reaction proceeds without any catalyst, driven by the release of approximately 18 kcal/mol of ring strain energy from the cyclooctyne.[1] This energy release significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.[5]
The CuAAC reaction involves a terminal alkyne, such as 1-undecyne, and an azide in the presence of a copper(I) catalyst. The copper catalyst acts as a template, bringing the alkyne and azide into close proximity and lowering the activation energy of the reaction.[6] This results in the regioselective formation of a 1,4-disubstituted triazole.[4]
Diagram 2: CuAAC Reaction Mechanism.
Quantitative Data Summary
The choice between SPAAC and CuAAC often depends on the specific application, with reaction kinetics being a critical factor. The following tables summarize typical quantitative data for these reactions.
Table 1: Comparison of Reaction Kinetics for SPAAC and CuAAC
Prepare a stock solution of the DBCO-dye: Dissolve the DBCO-dye in DMSO to a final concentration of 10 mM.
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with a 5-10 fold molar excess of the DBCO-dye stock solution.
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need optimization depending on the specific reactants.
Purification: Remove the excess, unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
Characterization: Confirm the conjugation and determine the labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence scanning, and UV-Vis spectroscopy.
Diagram 3: Experimental workflow for SPAAC bioconjugation.
4.2. Protocol 2: General Procedure for CuAAC with 1-Undecyne
This protocol outlines a general method for conjugating 1-undecyne to an azide-containing molecule. Note: This reaction should be performed in a cell-free environment.
10 mM Azide-containing molecule in water/t-butanol.
Reaction Setup: In a reaction vessel, add the azide-containing molecule and 1-undecyne (typically in a 1:1.2 molar ratio).
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
Initiate Reaction: Add the catalyst premix to the reaction vessel to a final copper concentration of 1-2 mM. Then, add the sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) species.
Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Once the reaction is complete, quench with an EDTA solution to chelate the copper. The product can then be purified by extraction and/or column chromatography.
Applications in Drug Development and Research
Bioconjugation: Both SPAAC and CuAAC are extensively used to create antibody-drug conjugates (ADCs), PEGylated proteins, and other bioconjugates.[9] SPAAC is the method of choice for conjugations in or on living cells.
In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling of biomolecules in living organisms for imaging applications such as PET and fluorescence imaging.[10]
Drug Delivery: Click chemistry is employed to functionalize nanoparticles, liposomes, and other drug delivery vehicles with targeting ligands or imaging agents.
Materials Science: These reactions are used to create functionalized polymers and hydrogels for applications in tissue engineering and regenerative medicine.[11]
Conclusion
Metal-free click chemistry, particularly SPAAC, offers a powerful tool for researchers in the life sciences due to its high efficiency and biocompatibility. While terminal alkynes like 1-undecyne are not suitable for these metal-free reactions, they remain highly valuable for the robust and efficient copper-catalyzed click chemistry in in vitro applications. Understanding the distinct requirements and advantages of each of these "click" methodologies is essential for their successful implementation in research and development.
Application Notes and Protocols for Sonogashira Coupling with 1-Undecyne
For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance.[2] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] The ability to construct complex molecular architectures containing arylalkyne moieties makes the Sonogashira coupling a key strategy in the synthesis of pharmaceuticals and natural products.[4] 1-Undecyne, a terminal alkyne with a nine-carbon chain, is a valuable building block for the introduction of lipophilic acetylenic fragments into organic molecules, a common strategy in the design of bioactive compounds. These application notes provide a detailed protocol for the Sonogashira coupling of 1-Undecyne with various aryl halides.
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A copper-free variant of the reaction also exists.
Palladium-Copper Co-catalyzed Mechanism:
The generally accepted mechanism involves the following key steps:
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.
Formation of Copper Acetylide: The terminal alkyne (1-Undecyne) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.
Transmetalation: The copper acetylide then transfers the undecynyl group to the palladium(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.
Copper-Free Sonogashira Coupling:
In the absence of a copper co-catalyst, the reaction mechanism is believed to involve the direct reaction of the palladium(II) complex with the deprotonated alkyne. This often requires stronger bases or different ligand systems to facilitate the transmetalation step.[5][6][7]
Catalytic Cycles
Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.
Experimental Protocols
This section provides a general, detailed protocol for a typical Sonogashira coupling reaction with 1-Undecyne. Researchers should optimize the conditions for their specific substrates.
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
Amine base (e.g., triethylamine or diisopropylamine) (3.0 mmol)
Anhydrous solvent (e.g., THF, DMF, or toluene) (5 mL)
Schlenk flask or other suitable reaction vessel
Magnetic stirrer and stir bar
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
Stir the mixture for 5-10 minutes at room temperature.
Addition of Alkyne: Add 1-Undecyne (1.2 mmol) to the reaction mixture dropwise via syringe.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed. The reaction is typically complete within 2-12 hours.[1]
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
Filter the mixture through a pad of Celite® to remove the catalyst residues.
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like piperidine) (2.0 mmol)
Anhydrous and degassed solvent (e.g., DMF or NMP) (5 mL)
Schlenk flask or sealed tube
Magnetic stirrer and stir bar
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
Add the anhydrous, degassed solvent (5 mL) and the base (2.0 mmol).
Stir the mixture for 5-10 minutes at room temperature.
Addition of Alkyne: Add 1-Undecyne (1.5 mmol) to the mixture.
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Data Presentation
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature. The following tables summarize typical conditions and reported yields for the coupling of various aryl halides with terminal alkynes, including analogs of 1-Undecyne such as 1-hexyne, which can be used as a reference for expected outcomes.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of 1-Undecyne
Parameter
Condition
Notes
Aryl Halide
Aryl Iodide, Aryl Bromide
Aryl iodides are generally more reactive and allow for milder conditions.[4]
Catalyst Loading
Pd: 1-5 mol%, Cu: 2-10 mol%
Lower catalyst loading can be achieved with more active catalyst systems.
Base
Triethylamine, Diisopropylamine, Cs₂CO₃
The choice of base can significantly impact the reaction rate and yield.
Solvent
THF, DMF, Toluene, or Amine
Anhydrous conditions are generally recommended.
Temperature
Room Temperature to 100 °C
Reactions with aryl iodides often proceed efficiently at room temperature.
Reaction Time
2 - 24 hours
Monitor by TLC for completion.
Expected Yield
70 - 95%
Yield is dependent on the purity of reagents and efficiency of purification.
Table 2: Catalyst System Performance with Terminal Alkynes (Analogous to 1-Undecyne)
Note: The yields presented are for analogous terminal alkynes and serve as a general guide. Actual yields with 1-Undecyne may vary.
Applications in Drug Development
The Sonogashira reaction is a valuable tool in drug discovery and development for several reasons:
Scaffold Elaboration: It allows for the late-stage introduction of alkyne functionalities into complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Bioisosteric Replacement: The linear geometry of the alkyne bond can be used as a bioisostere for other functional groups, such as amides or alkenes, to improve pharmacokinetic properties.
Linker Chemistry: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, the Sonogashira reaction can be used to attach linker molecules to the drug payload.
Synthesis of Natural Products and Analogs: Many biologically active natural products contain alkyne or enyne moieties, and the Sonogashira reaction is a key step in their total synthesis and the preparation of simplified, more drug-like analogs.[4]
Application Notes and Protocols for the Use of 1-Undecyne in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Undecyne, a terminal alkyne, is a versatile building block in modern organic synthesis, prized for its ability to participate in a variety of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecyne, a terminal alkyne, is a versatile building block in modern organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. Its linear nine-carbon chain coupled with the reactive terminal alkyne functionality makes it a valuable precursor for the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. The reactivity of the terminal alkyne allows for its facile incorporation into molecular skeletons through powerful transformations such as the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] These reactions are characterized by their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for the late-stage functionalization of complex intermediates in total synthesis.[2][3]
This document provides detailed application notes and protocols for the use of 1-undecyne in the synthesis of two distinct classes of complex, biologically active molecules: the cholesterol biosynthesis inhibitor (-)-decarestrictine L and the potent cytotoxic macrolide amphidinolide B1.
Application Note 1: Synthesis of a Key Fragment of (-)-Decarestrictine L via Sonogashira Coupling
Target Molecule: (-)-Decarestrictine L
Introduction: Decarestrictines are a family of fungal metabolites that have garnered significant interest due to their ability to inhibit cholesterol biosynthesis.[4][5] (-)-Decarestrictine L, a member of this family, features a ten-membered lactone ring. The synthesis of such complex natural products often relies on the strategic coupling of smaller, functionalized fragments. The Sonogashira coupling provides a powerful method for constructing key carbon-carbon bonds in the backbone of these molecules. In a synthetic approach to a key fragment of (-)-decarestrictine L, 1-undecyne can be coupled with a vinyl iodide to introduce the characteristic long alkyl chain.
Data Presentation: Synthesis of a Decarestrictine L Fragment Intermediate
Step
Reaction
Reactants
Catalyst/Reagents
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Sonogashira Coupling
1-Undecyne, Vinyl Iodide Fragment
Pd(PPh₃)₂Cl₂, CuI, Et₃N
THF
25
4
85
Experimental Protocol: Sonogashira Coupling of 1-Undecyne with a Vinyl Iodide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 1-undecyne with a vinyl iodide fragment, a key step in the assembly of the carbon skeleton of a decarestrictine L precursor.[6][7][8]
To a dry Schlenk flask under an inert atmosphere of argon, add the vinyl iodide fragment (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
Add anhydrous THF via syringe, followed by triethylamine (3.0 equiv).
To this stirred solution, add 1-undecyne (1.2 equiv) dropwise at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion (typically 2-4 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired coupled product.
Visualization: Cholesterol Biosynthesis Inhibition by Decarestrictine L
Caption: Inhibition of HMG-CoA reductase by (-)-decarestrictine L.
Application Note 2: Synthesis of an Amphidinolide B1 Fragment via Click Chemistry
Target Molecule: Amphidinolide B1
Introduction: Amphidinolides are a class of complex macrolides isolated from marine dinoflagellates that exhibit potent cytotoxic activity.[9] Amphidinolide B1, for instance, interacts with actin and disrupts the cellular cytoskeleton.[10] The total synthesis of these large and intricate molecules is a formidable challenge that necessitates highly efficient and reliable chemical reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is an ideal reaction for connecting complex molecular fragments due to its high yield, specificity, and compatibility with a wide range of functional groups.[11][12] A synthetic strategy towards a fragment of amphidinolide B1 can involve the coupling of a complex azide-containing fragment with an alkyne partner derived from 1-undecyne.
Data Presentation: Synthesis of a Triazole-Containing Amphidinolide B1 Fragment
This protocol outlines a general procedure for the CuAAC reaction between 1-undecyne and a complex organic azide, a key step in forming a triazole-linked fragment for the synthesis of amphidinolide B1 analogues.[11][12]
Technical Support Center: Overcoming Low Yields in 1-Undecyne Sonogashira Coupling
Welcome to the technical support center for the Sonogashira coupling of 1-undecyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction co...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Sonogashira coupling of 1-undecyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions, thereby overcoming common challenges associated with this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction?
A1: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (like 1-undecyne) and an aryl or vinyl halide.[1] The reaction typically requires a palladium catalyst, often with a phosphine ligand, a copper(I) co-catalyst (usually copper(I) iodide), and an amine base in a suitable solvent.[2][3]
Q2: My 1-undecyne Sonogashira coupling reaction is not yielding any product. What are the first things I should check?
A2: For a complete reaction failure, the initial focus should be on the integrity of your reagents and the reaction setup. Key aspects to verify are:
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of 1-undecyne (Glaser coupling) and decomposition of the palladium catalyst.[4] Ensure that your solvent was properly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[4]
Catalyst Activity: Both the palladium catalyst and the copper(I) co-catalyst can degrade over time. Use fresh, high-quality catalysts. The copper(I) iodide should be an off-white or tan powder; a green or blueish tint indicates oxidation to copper(II).[4]
Reagent Purity: Impurities in the 1-undecyne, aryl halide, or amine base can poison the catalyst.[5]
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of 1-undecyne. What is this and how can I prevent it?
A3: This byproduct is the result of Glaser coupling, an oxidative homocoupling of the terminal alkyne.[6] This is a very common side reaction in Sonogashira couplings. To minimize its formation:
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4] Rigorous degassing of all solvents and reagents is critical.[4]
Copper-Free Conditions: The copper co-catalyst is known to promote homocoupling.[7][8] Switching to a copper-free protocol can significantly reduce or eliminate this side reaction.[7][8]
Slow Addition of 1-Undecyne: Adding the 1-undecyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]
Q4: A black precipitate has formed in my reaction mixture. What is it, and what are the consequences?
A4: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation indicates decomposition of the active palladium catalyst, which will lead to a lower yield. This can be caused by:
Q5: What is the general order of reactivity for aryl halides in the Sonogashira coupling?
A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[9] This difference in reactivity can be exploited for selective couplings.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the Sonogashira coupling of 1-undecyne.
Symptom
Potential Cause(s)
Recommended Action(s)
No or very low product yield
1. Inactive catalyst (Pd or Cu).2. Presence of oxygen.3. Impure reagents.4. Incorrect reaction temperature.
1. Use fresh, high-purity palladium and copper catalysts.2. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere.3. Purify starting materials if necessary.4. Optimize the reaction temperature. For aryl iodides, room temperature may be sufficient, while aryl bromides may require heating.
Significant formation of 1,3-diyne (Glaser coupling)
1. Presence of oxygen.2. High concentration of copper(I) catalyst.3. High concentration of 1-undecyne.
1. Improve anaerobic technique (degas solvents and purge reaction vessel).2. Consider a copper-free Sonogashira protocol.3. Add 1-undecyne to the reaction mixture slowly using a syringe pump.
Formation of black precipitate (Palladium black)
1. Catalyst decomposition due to oxygen or impurities.2. Reaction temperature is too high.3. Unsuitable solvent.
1. Ensure strictly anaerobic and anhydrous conditions.2. Lower the reaction temperature.3. Screen different solvents.
Reaction starts but does not go to completion
1. Catalyst deactivation over time.2. Insufficient amount of base.3. Steric hindrance on substrates.
1. Increase catalyst loading or use a more robust ligand.2. Ensure an adequate excess of a suitable base is used.3. For sterically hindered substrates, a more active catalyst system or higher temperatures may be necessary.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key reaction parameters to guide your optimization experiments.
Table 1: Effect of Palladium Catalyst and Loading on Yield
Technical Support Center: Purification of 1-Undecyne by Vacuum Distillation
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for the purification of 1-undecyne via vacuum distillation. It includes frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for the purification of 1-undecyne via vacuum distillation. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of 1-undecyne under vacuum?
A1: The boiling point of 1-undecyne is dependent on the pressure at which the distillation is performed. At atmospheric pressure, it boils at approximately 195°C[1][2]. Under reduced pressure, the boiling point is significantly lower. For example, at 10 mmHg, the boiling point is around 73°C[3]. It is crucial to have an accurate manometer to monitor the pressure and control the distillation temperature effectively.
Q2: What are the common impurities found in crude 1-undecyne?
A2: Common impurities can include residual solvents from the synthesis (e.g., ether, acetone, ethanol, benzene), unreacted starting materials, and byproducts from the synthetic route used.[3] Depending on the synthesis method, these could include isomers or related alkynes. If the synthesis involves dehydrohalogenation, residual base and halide salts may also be present.[4][5]
Q3: Why is vacuum distillation the preferred method for purifying 1-undecyne?
A3: Vacuum distillation is preferred for several reasons. Firstly, the high boiling point of 1-undecyne at atmospheric pressure (195°C) can lead to decomposition or polymerization at elevated temperatures.[1][2] By reducing the pressure, the boiling point is lowered, allowing for distillation at a safer and more controlled temperature. This minimizes the risk of thermal degradation and improves the purity of the final product.
Q4: What safety precautions should be taken when distilling 1-undecyne?
A4: 1-Undecyne is flammable and can be an irritant to the eyes and skin.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure the distillation apparatus is assembled correctly and securely to prevent leaks. It is also important to avoid contact with skin and eyes.[3]
Experimental Protocol: Vacuum Distillation of 1-Undecyne
This protocol outlines a standard procedure for the purification of 1-undecyne using vacuum distillation.
Materials:
Crude 1-undecyne
Round-bottom flask
Short path distillation head with condenser and collection flask(s)
Thermometer and adapter
Vacuum pump
Cold trap
Manometer
Heating mantle with stirrer
Stir bar
Glass wool or boiling chips
Vacuum grease
Procedure:
Apparatus Assembly:
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease to ensure a good seal.
Place a stir bar and a small amount of glass wool or a few boiling chips in the round-bottom flask to ensure smooth boiling.
Charge the round-bottom flask with the crude 1-undecyne, filling it to no more than two-thirds of its capacity.
Insert the thermometer into the adapter, ensuring the top of the bulb is level with the side arm of the distillation head leading to the condenser.
Connect the condenser to a circulating water bath.
Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. The manometer should be placed between the cold trap and the pump to accurately measure the pressure of the system.
Distillation Process:
Turn on the circulating water to the condenser.
Slowly and carefully apply the vacuum. The pressure should gradually decrease to the desired level (e.g., 10 mmHg).
Once the desired pressure is stable, begin heating the distillation flask using the heating mantle. Start the magnetic stirrer.
Increase the temperature gradually. You may observe some initial bubbling as volatile impurities are removed.
Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the 1-undecyne begins to distill. Collect the fraction that distills over at a constant temperature and pressure. For example, at 10 mmHg, this should be around 73°C.[3]
It is advisable to collect a small forerun fraction before the main fraction, as this will contain any remaining volatile impurities.
Change the receiving flask to collect the pure 1-undecyne fraction.
Continue distillation until the temperature at the distillation head begins to drop, indicating that most of the 1-undecyne has been collected.
Stop heating and allow the apparatus to cool down to room temperature.
Slowly and carefully release the vacuum before turning off the pump.
Disassemble the apparatus and store the purified 1-undecyne in a tightly sealed container.
Troubleshooting Guide
Problem: The system is not reaching the desired vacuum level.
Possible Cause: Leaks in the system.
Solution: Check all glass joints, tubing connections, and the pump itself for leaks. Re-grease joints if necessary. Ensure all clamps are secure. A systematic approach to finding leaks is to isolate different parts of the system.[7]
Problem: Bumping or uneven boiling in the distillation flask.
Possible Cause: Insufficient boiling chips or lack of stirring.
Solution: Ensure an adequate amount of fresh boiling chips or glass wool has been added to the flask before starting the distillation. Use a magnetic stirrer and stir bar for smoother boiling.
Problem: The distillation temperature is fluctuating.
Possible Cause: Unstable vacuum or uneven heating.
Solution: Check the vacuum pump and manometer for fluctuations. Ensure the heating mantle is providing consistent heat. A fluctuating vacuum can cause changes in the boiling point.[8]
Problem: No product is distilling over, even at the expected temperature.
Possible Cause: The actual pressure in the system is higher than what the manometer indicates, or the thermometer is placed incorrectly.
Solution: Verify the accuracy of your manometer. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser to accurately measure the temperature of the distilling vapor.
Visualizations
Caption: Workflow for the vacuum distillation of 1-undecyne.
Caption: Troubleshooting flowchart for vacuum distillation.
Preventing homo-coupling of 1-Undecyne in click reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwante...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted homo-coupling of 1-Undecyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
This guide addresses specific issues you might encounter that lead to the formation of the undesired 1,3-diyne byproduct from 1-Undecyne.
Problem: My reaction is producing a significant amount of a byproduct, which I suspect is the homo-coupled dimer of 1-Undecyne (Glaser coupling product).
The primary cause of 1-Undecyne homo-coupling is the oxidative dimerization of the terminal alkyne, a reaction known as Glaser coupling. This side reaction is catalyzed by Cu(II) species, which can form from the oxidation of the active Cu(I) catalyst in the presence of oxygen.
Below is a troubleshooting workflow to diagnose and solve this issue.
A troubleshooting workflow for minimizing 1-Undecyne homo-coupling.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why does it happen in my click reaction?
A1: Homo-coupling, also known as Glaser coupling, is a side reaction where two molecules of your terminal alkyne, 1-Undecyne, react with each other to form a 1,3-diyne. This reaction is catalyzed by copper ions, particularly in the presence of oxygen. The active catalyst for the desired click reaction is Cu(I); however, if it gets oxidized to Cu(II) by oxygen in the reaction mixture, this Cu(II) can promote the unwanted homo-coupling.
Reaction pathways for the desired click reaction and undesired homo-coupling.
Q2: How does sodium ascorbate prevent the homo-coupling of 1-Undecyne?
A2: Sodium ascorbate is a reducing agent. Its primary role in a click reaction is to reduce any Cu(II) species that form back to the catalytically active Cu(I) state. By maintaining a low concentration of Cu(II), sodium ascorbate effectively suppresses the Glaser homo-coupling side reaction. It is recommended to use a fresh solution of sodium ascorbate, as it can degrade over time.
Q3: What is the role of a ligand, like THPTA, in preventing homo-coupling?
A3: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) catalyst. This stabilization makes the copper less susceptible to oxidation to Cu(II). By keeping the copper in its +1 oxidation state, the ligand helps to prevent the homo-coupling side reaction. The use of a tetradentate ligand like THPTA is particularly effective in preventing Glaser coupling.
Q4: Can I completely eliminate homo-coupling?
A4: While it can be challenging to eliminate homo-coupling entirely, especially if your reaction conditions are not optimized, you can significantly reduce it to a negligible amount. By using a combination of a reducing agent, a stabilizing ligand, and an inert atmosphere, you can create an environment that strongly favors the desired click reaction over the homo-coupling side reaction.
Q5: My homo-coupling is persistent even after taking precautions. What else can I do?
A5: If you are still observing significant homo-coupling, consider the following:
Purity of Reagents: Ensure your 1-Undecyne and solvent are free from peroxide impurities, which can promote oxidation.
Order of Addition: Add the copper catalyst to the reaction mixture just before adding the sodium ascorbate. This ensures the reducing agent is present as soon as the catalyst is introduced.
Concentration: Highly concentrated solutions of the alkyne may favor the bimolecular homo-coupling reaction. If possible, try running the reaction at a slightly lower concentration.
Temperature: Ensure the reaction is not overheating, as higher temperatures can increase the rate of the Glaser coupling. Running the reaction at room temperature or even cooler is often sufficient for the click reaction to proceed efficiently.
Quantitative Data on Prevention Strategies
The following tables provide representative data on the effectiveness of different strategies in minimizing the formation of the 1,3-diyne byproduct from 1-Undecyne in a model click reaction with benzyl azide.
Experimental Protocol: Minimizing Homo-coupling of 1-Undecyne
This protocol is designed for a standard small-scale click reaction (e.g., 0.5 mmol of 1-Undecyne) and incorporates best practices to minimize the formation of the Glaser coupling byproduct.
Materials:
1-Undecyne
Azide coupling partner (e.g., Benzyl Azide)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium L-Ascorbate (use a fresh, unopened bottle or a freshly prepared solution)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - recommended, especially for aqueous or sensitive reactions
Solvent (e.g., a 1:1 mixture of tert-butanol and deionized water)
Inert gas (Argon or Nitrogen)
Procedure:
Preparation of Stock Solutions:
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
Prepare a 100 mM solution of THPTA in deionized water.
Prepare a 1 M solution of Sodium L-Ascorbate in deionized water. This solution should be made fresh before each use.
Reaction Setup:
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 1-Undecyne (0.5 mmol, 1 eq) and your azide (0.55 mmol, 1.1 eq) in your chosen solvent (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).
Seal the vial with a septum and degas the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes.
Catalyst Premix:
In a separate small vial, mix the CuSO₄ stock solution (50 µL, 0.01 eq) and the THPTA stock solution (50 µL, 0.01 eq). Allow this mixture to stand for 2-3 minutes.
Reaction Initiation:
While maintaining a positive pressure of inert gas, add the freshly prepared Sodium Ascorbate solution (50 µL, 0.1 eq) to the main reaction vial containing the alkyne and azide.
Immediately following the addition of the ascorbate, add the premixed CuSO₄/THPTA solution to the reaction vial.
Reaction Monitoring:
Allow the reaction to stir at room temperature.
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-12 hours, depending on the specific substrates.
Work-up:
Once the reaction is complete, you can proceed with your standard work-up and purification procedure. This may involve dilution with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure, followed by column chromatography if necessary.
By following this detailed protocol and the advice in the troubleshooting guide, you can significantly improve the outcome of your click reactions with 1-Undecyne, maximizing the yield of your desired triazole product while minimizing the formation of the problematic homo-coupled byproduct.
Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Undecyne Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1-undecyne....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1-undecyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the terminal alkyne of 1-undecyne?
A1: The terminal alkyne of 1-undecyne is a versatile functional group that can undergo a variety of transformations. The most common and robust methods include:
Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond. This reaction is catalyzed by palladium and copper complexes.
Azide-Alkyne Cycloaddition (Click Chemistry): Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction with azides to form 1,2,3-triazoles.
Hydroamination: The addition of an N-H bond across the alkyne to form enamines or imines, which can be subsequently reduced to amines. This can be catalyzed by various transition metals.
Thiol-Yne Radical Addition: The addition of a thiol across the alkyne, typically initiated by light or a radical initiator, to form a vinyl sulfide. This reaction proceeds via an anti-Markovnikov addition.
Hydroboration-Oxidation: A two-step process that results in the anti-Markovnikov addition of water across the alkyne, yielding undecanal.
Q2: How can I monitor the progress of my 1-undecyne functionalization reaction?
A2: The progress of the reaction can be monitored by several techniques:
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the consumption of the starting materials (1-undecyne and the coupling partner) and the formation of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the disappearance of volatile starting materials and the appearance of the product, providing both retention time and mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the disappearance of the characteristic terminal alkyne proton signal of 1-undecyne and the appearance of new signals corresponding to the product.
Q3: What are the key safety considerations when working with 1-undecyne and its functionalization reactions?
A3: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures. Specific considerations for 1-undecyne functionalization include:
Handling of 1-Undecyne: 1-Undecyne is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.
Catalysts: Many of the catalysts used (e.g., palladium and copper complexes) can be toxic and should be handled with care, using appropriate personal protective equipment (PPE).
Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Ensure proper ventilation and grounding of equipment.
Reagents: Some reagents, such as azides, can be explosive and should be handled with extreme caution according to established safety protocols. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guides
Sonogashira Coupling of 1-Undecyne
Issue: Low or No Product Yield
This is a common issue in Sonogashira couplings. The following troubleshooting guide will help you identify and resolve the potential causes.
Troubleshooting Workflow: Low Yield in Sonogashira Coupling
Caption: Troubleshooting workflow for low yield in Sonogashira coupling of 1-undecyne.
Q: My Sonogashira reaction with 1-undecyne is not working. What should I check first?
A: The most critical factor is to ensure a completely oxygen-free environment. The palladium(0) catalyst is sensitive to oxygen, and its deactivation is a common cause of reaction failure.
Action: Ensure all solvents and reagents are thoroughly degassed. Use Schlenk line techniques or a glovebox to set up the reaction under an inert atmosphere (argon or nitrogen).
Q: I see a black precipitate forming in my reaction mixture. What does this mean?
A: The formation of a black precipitate is likely palladium black, which indicates that the active Pd(0) catalyst has precipitated out of solution and is no longer active.
Action:
Improve the inert atmosphere.
Consider using a different phosphine ligand that can better stabilize the Pd(0) species.
Ensure the purity of your reagents, as impurities can lead to catalyst decomposition.
Q: My main byproduct appears to be the dimer of 1-undecyne. How can I prevent this?
A: This side product is due to the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen.
Action:
Rigorously exclude oxygen from your reaction.
Use a minimal amount of the copper(I) catalyst.
Consider running the reaction under "copper-free" Sonogashira conditions, although this may require higher temperatures or different ligands.
Data Presentation: Sonogashira Coupling of Long-Chain Alkynes with Aryl Halides
Note: This data is for alkynes similar to 1-undecyne and serves as a starting point for optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling of 1-Undecyne
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and CuI (2-5 mol%).
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).
Add 1-undecyne (1.1-1.2 equiv) dropwise via syringe.
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove the catalyst.
Wash the filtrate with saturated aqueous NH4Cl and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Undecyne
Issue: Incomplete or Slow Reaction
While CuAAC is generally a very reliable reaction, issues can arise, particularly with complex substrates.
Caption: Troubleshooting workflow for slow or incomplete CuAAC reactions.
Q: My click reaction is very slow or has stalled. What could be the problem?
A: The most common issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species.
Action:
Ensure you have a sufficient amount of a reducing agent, such as sodium ascorbate, and that it is fresh.
Perform the reaction under an inert atmosphere to minimize oxidation by atmospheric oxygen.
Use a stabilizing ligand for the Cu(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which can protect the copper from oxidation and increase the reaction rate.
Q: I am getting a mixture of regioisomers. I thought CuAAC was regioselective?
A: The copper-catalyzed reaction should exclusively give the 1,4-disubstituted triazole. If you are observing the 1,5-isomer, it is likely that the uncatalyzed thermal Huisgen cycloaddition is also occurring.
Action:
Lower the reaction temperature. The thermal reaction typically requires elevated temperatures.
Ensure your copper catalyst is active to promote the catalyzed pathway.
Data Presentation: CuAAC Reaction of Long-Chain Alkynes with Azides
Note: This data is for alkynes similar to 1-undecyne and serves as a starting point for optimization.
Experimental Protocol: General Procedure for CuAAC with 1-Undecyne
In a vial, dissolve 1-undecyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water. A ligand such as THPTA (1-5 mol%) can be pre-mixed with the copper solution.
Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the copper sulfate (and ligand) solution.
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization if necessary.
Hydroamination of 1-Undecyne
Issue: Low Conversion or Poor Regioselectivity
Hydroamination reactions can be sensitive to the catalyst, solvent, and substrates used.
Troubleshooting Workflow: Issues in Hydroamination
Caption: Troubleshooting workflow for hydroamination of 1-undecyne.
Q: My hydroamination of 1-undecyne with an aniline is giving low conversion. What can I do?
A: The choice of catalyst is critical in hydroamination.
Action:
Screen a variety of metal catalysts. Gold and copper catalysts are often effective for the hydroamination of terminal alkynes with anilines.
Ensure your catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere if required).
Increase the reaction temperature. Many hydroamination reactions require elevated temperatures to proceed at a reasonable rate.
Q: The reaction is producing a mixture of Markovnikov and anti-Markovnikov products. How can I improve the regioselectivity?
A: Regioselectivity is highly dependent on the catalyst and ligand system.
Action:
For the formation of the Markovnikov product (imine from addition to the internal carbon), gold and copper catalysts are often selective.
For the anti-Markovnikov product, different catalytic systems, such as those based on ruthenium, might be necessary.
Systematically screen different ligands for your chosen metal catalyst, as the steric and electronic properties of the ligand can strongly influence regioselectivity.
Data Presentation: Hydroamination of Terminal Alkynes with Anilines
Caption: Troubleshooting workflow for thiol-yne radical addition.
Q: My thiol-yne reaction is giving a low yield of the desired vinyl sulfide.
A: Inefficient radical initiation is a likely cause.
Action:
If using a photoinitiator, ensure your UV lamp is of the correct wavelength and intensity.
If using a thermal initiator (e.g., AIBN), ensure the reaction temperature is appropriate for its decomposition rate.
Make sure your initiator is not expired or degraded.
Q: I am getting a significant amount of the 1,2-dithioether (di-addition) product instead of the vinyl sulfide (mono-addition). How can I favor the mono-addition?
A: The stoichiometry of the reactants is the primary way to control the extent of the reaction.
Action:
Use a 1:1 ratio of thiol to 1-undecyne, or a slight excess of the alkyne, to favor mono-addition.
Slowly add the thiol to the reaction mixture containing the alkyne and initiator to maintain a low concentration of the thiol.
Data Presentation: Thiol-Yne Radical Addition to Terminal Alkynes
Note: Data for oct-1-ene (an alkene) is included to show similar radical addition conditions. The reaction with alkynes can proceed further to the di-adduct.
Experimental Protocol: General Procedure for Photoinitiated Thiol-Yne Addition
In a quartz reaction vessel, dissolve 1-undecyne (1.0 equiv), the thiol (1.0-1.1 equiv for mono-addition, >2.0 equiv for di-addition), and a photoinitiator (e.g., DMPA, 1-2 mol%).
If necessary, dissolve the components in a suitable, degassed solvent (e.g., THF, acetonitrile).
Seal the vessel and irradiate with a UV lamp (e.g., 365 nm) at room temperature.
Monitor the reaction by TLC or GC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the product by column chromatography on silica gel to separate the mono- and di-adducts if necessary.
Common impurities in commercial 1-Undecyne and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-undecyne. The information prov...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-undecyne. The information provided addresses common issues related to impurities and their removal, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial 1-undecyne?
A1: Commercial 1-undecyne typically has a purity of 96-98%.[1][2][3] The main impurities are often isomers formed during synthesis, unreacted starting materials, and byproducts from side reactions. While specific impurity profiles can vary between suppliers, the most common classes of impurities to consider are:
Isomeric Alkynes: These are alkynes with the same molecular formula as 1-undecyne but with the triple bond in a different position. The most likely isomeric impurity is 2-undecyne. Allenic isomers, which have two adjacent double bonds (C=C=C), may also be present in trace amounts.
Unreacted Starting Materials: Depending on the synthetic route, these could include precursor alkyl halides (e.g., 1-bromodecane) or other reagents used in the coupling reaction.[4]
Solvents: Residual solvents from the synthesis and purification process may be present.
Oligomers/Polymers: Terminal alkynes can undergo oligomerization or polymerization, especially if not stored properly.
Q2: How can I assess the purity of my 1-undecyne sample?
A2: The most common and effective method for assessing the purity of 1-undecyne is Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique separates the components of the sample and provides information about their relative abundance and identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the terminal alkyne proton and to detect other proton or carbon environments that would indicate impurities.
Q3: What are the recommended storage conditions for 1-undecyne?
A3: To minimize degradation and maintain purity, 1-undecyne should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and polymerization. As it is a combustible liquid with a flash point of 65°C, it should be stored away from heat and potential ignition sources.[4]
Troubleshooting Guide: Impurity-Related Issues
Problem 1: Unexpected side products in my reaction.
Possible Cause: The presence of isomeric alkynes (e.g., 2-undecyne) in your commercial 1-undecyne can lead to unexpected reaction products. Internal alkynes have different reactivity compared to terminal alkynes.
Solution: Purify the 1-undecyne before use to remove isomeric impurities. Fractional distillation under reduced pressure is an effective method. For complete removal of internal alkynes, conversion of the terminal alkyne to a silver acetylide, followed by regeneration, is a highly selective method.
Problem 2: Low yield in a reaction that requires a terminal alkyne.
Possible Cause: The actual concentration of 1-undecyne in your commercial stock may be lower than stated due to the presence of non-reactive impurities.
Solution: First, accurately determine the purity of your 1-undecyne using GC-MS. If significant impurities are present, purify the alkyne using one of the methods described in the experimental protocols below. Adjust the stoichiometry of your reaction based on the determined purity of the starting material.
Quantitative Data on Commercial 1-Undecyne
The purity of commercial 1-undecyne can vary between suppliers and batches. The following table summarizes typical purity levels and potential impurities.
Protocol 1: Purification of 1-Undecyne by Fractional Vacuum Distillation
This method is suitable for removing impurities with boiling points significantly different from 1-undecyne.
Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column (e.g., Vigreux column). Ensure all glassware is dry and joints are properly sealed with vacuum grease.
Sample Preparation: Place the commercial 1-undecyne in a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask to more than two-thirds of its volume.
Distillation:
Gradually apply vacuum to the system. The boiling point of 1-undecyne at atmospheric pressure is approximately 195°C.[4] Under reduced pressure, the boiling point will be significantly lower. For example, at 10 mmHg, the boiling point is estimated to be around 73°C.[4]
Begin heating the distillation flask gently with a heating mantle.
Collect a forerun fraction containing any low-boiling impurities.
Carefully collect the main fraction at a stable temperature and pressure.
Leave a small amount of residue in the distillation flask to avoid distilling to dryness.
Post-Distillation:
Allow the apparatus to cool completely before slowly releasing the vacuum.
Analyze the purity of the collected fraction by GC-MS.
Protocol 2: Selective Removal of Non-Terminal Alkynes via Silver Acetylide Formation
This is a highly selective method for separating terminal alkynes from internal alkynes and other non-acidic impurities.
Methodology:
Silver Acetylide Precipitation:
In a flask, dissolve the impure 1-undecyne in a suitable solvent like ethanol.
Slowly add an ammoniacal silver nitrate solution (Tollens' reagent) with stirring. A white precipitate of the silver acetylide of 1-undecyne will form.[5]
Isolation of the Acetylide:
Filter the reaction mixture to isolate the silver acetylide precipitate.
Wash the precipitate with ethanol to remove any entrained impurities.
Regeneration of 1-Undecyne:
Suspend the silver acetylide precipitate in a suitable solvent (e.g., diethyl ether).
Carefully add a dilute solution of a strong acid (e.g., hydrochloric acid or nitric acid) dropwise with stirring. This will regenerate the 1-undecyne and precipitate the silver salt (e.g., silver chloride).
Work-up:
Separate the organic layer containing the purified 1-undecyne.
Wash the organic layer with water and brine.
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
Remove the solvent under reduced pressure to obtain the purified 1-undecyne.
Purity Analysis:
Confirm the purity of the final product by GC-MS.
Protocol 3: GC-MS Analysis of 1-Undecyne
This protocol provides a starting point for the analysis of 1-undecyne and its potential impurities. Optimization may be required based on the specific instrument and impurities of interest.
Methodology:
Instrumentation: A standard GC-MS system.
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: Increase to 250°C at a rate of 10°C/min.
Final hold: 250°C for 5 minutes.
Injector Temperature: 250°C.
MS Interface Temperature: 280°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Sample Preparation: Dilute the 1-undecyne sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.
Visualizations
Caption: Workflow for the assessment and purification of commercial 1-undecyne.
Caption: Decision logic for selecting a purification method for 1-undecyne.
Welcome to the technical support center for the synthesis of 1-undecyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 1-undecyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Experimental Workflow Overview
The synthesis of 1-undecyne is typically achieved through the alkylation of acetylene with a suitable nine-carbon electrophile, most commonly 1-bromodecane, in the presence of a strong base. The general workflow involves the deprotonation of acetylene to form a potent nucleophile, followed by its reaction with the alkyl halide.
Figure 1. General experimental workflow for the synthesis of 1-Undecyne.
Physical Properties of Key Compounds
A clear understanding of the physical properties of reactants and products is crucial for both the reaction setup and the purification process.
Here we address some of the common issues that may arise during the synthesis of 1-undecyne.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in organic synthesis and can stem from several factors. Here's a systematic guide to troubleshooting:
Incomplete Deprotonation of Acetylene: The first step, the formation of the acetylide anion, is critical.
Moisture: Sodium amide reacts violently with water. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that all solvents are anhydrous. Any moisture will consume the sodium amide, reducing the amount available to deprotonate acetylene.
Purity of Sodium Amide: Sodium amide can degrade upon exposure to air and moisture, forming sodium hydroxide and sodium carbonate. Use freshly opened, high-purity sodium amide, or consider preparing it fresh. Degraded sodium amide will appear yellow or brown and can be an explosion hazard.[2]
Insufficient Acetylene: Ensure a sufficient and continuous supply of acetylene gas is bubbled through the reaction mixture during the deprotonation step.
Side Reactions:
Elimination of 1-Bromodecane: While 1-bromodecane is a primary alkyl halide and favors the S(_N)2 reaction, elimination to form 1-decene can still occur, especially if the reaction temperature is too high. It is important to maintain the recommended reaction temperature.
Dimerization/Oligomerization: Terminal alkynes can undergo dimerization or oligomerization, especially in the presence of certain metal impurities.
Suboptimal Reaction Conditions:
Temperature: The alkylation step should be performed at an appropriate temperature. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions. The optimal temperature is often dependent on the solvent used.
Solvent: The choice of solvent is crucial. Liquid ammonia is often used for the deprotonation of acetylene as it is an excellent solvent for sodium amide and acetylene. Other anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used for the alkylation step. The solvent can influence the solubility of the reactants and the rate of the reaction.
Product Loss During Work-up and Purification:
Incomplete Extraction: Ensure efficient extraction of the non-polar 1-undecyne from the aqueous work-up solution by using a suitable organic solvent (e.g., diethyl ether, pentane) and performing multiple extractions.
Distillation Issues: Due to its relatively high boiling point, purification by distillation requires careful control of pressure and temperature to avoid product decomposition.
To systematically improve the yield, consider the following logical progression:
Figure 2. Logical flow for troubleshooting low yield in 1-Undecyne synthesis.
Q2: I am observing significant amounts of side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
A2: The most common side products in the synthesis of 1-undecyne via acetylene alkylation are typically 1-decene and di-alkylation products.
1-Decene: This is the product of an E2 elimination reaction of 1-bromodecane. Although S(_N)2 is favored for primary alkyl halides, the acetylide anion is a strong base, and elimination can become competitive under certain conditions.
Minimization Strategy:
Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the S(_N)2 pathway, which generally has a lower activation energy than the E2 pathway.
Solvent Choice: The choice of solvent can influence the S(_N)2/E2 competition. Polar aprotic solvents like DMF or DMSO can favor S(_N)2 reactions.
Di-alkylation Product (1,12-Tridecadiyne): If both protons of acetylene are deprotonated to form the dianion, reaction with two equivalents of 1-bromodecane can lead to the formation of a di-substituted alkyne.
Minimization Strategy:
Stoichiometry: Use a controlled amount of sodium amide (typically slightly more than one equivalent relative to acetylene) to favor the formation of the mono-anion.
Slow Addition: Add the 1-bromodecane slowly to the solution of the acetylide anion. This helps to ensure that the mono-alkylated product is formed preferentially before a second deprotonation and alkylation can occur.
The formation of these side products can be visualized as competing reaction pathways:
Figure 3. Competing reaction pathways leading to side products.
Detailed Experimental Protocol
While a general overview is provided, a detailed, step-by-step protocol is essential for reproducible results. The following is a representative procedure for the synthesis of 1-undecyne.
(Please note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work with sodium amide and acetylene should be conducted in a well-ventilated fume hood under an inert atmosphere.)
Materials:
Sodium amide (NaNH₂)
Anhydrous liquid ammonia or anhydrous tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser.
Procedure:
Reaction Setup: Assemble the reaction apparatus and ensure it is completely dry. Purge the system with an inert gas (e.g., argon or nitrogen).
Formation of Sodium Acetylide:
If using liquid ammonia, condense approximately 250 mL of ammonia into the flask at -78 °C (dry ice/acetone bath). Add small portions of sodium amide (e.g., 0.25 mol) with vigorous stirring.
If using THF, add approximately 200 mL of anhydrous THF to the flask and cool to 0 °C. Carefully add sodium amide (e.g., 0.25 mol).
Bubble purified acetylene gas through the stirred suspension. The reaction is complete when the greyish-white suspension of sodium amide is replaced by the white precipitate of sodium acetylide.
Alkylation:
Slowly add 1-bromodecane (e.g., 0.2 mol) dropwise to the stirred suspension of sodium acetylide. Maintain the temperature at -33 °C for liquid ammonia or allow the THF mixture to slowly warm to room temperature and stir overnight.
Work-up:
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
If liquid ammonia was used, allow the ammonia to evaporate.
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).
Combine the organic extracts and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure.
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for 1-undecyne (e.g., approx. 73 °C at 10 mmHg).
This guide will be continuously updated with more troubleshooting scenarios and experimental data. Please consult relevant safety data sheets (SDS) for all chemicals before use.
Technical Support Center: Improving Regioselectivity in Reactions of 1-Undecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of chemical re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of chemical reactions involving 1-undecyne.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of 1-undecyne and offers solutions to improve regioselectivity.
Issue 1: Poor Regioselectivity in the Hydration of 1-Undecyne
Problem: My hydration reaction of 1-undecyne is producing a mixture of the desired aldehyde (undecanal) and the undesired methyl ketone (2-undecanone). How can I selectively synthesize one over the other?
Solution: The choice of hydration method is critical for controlling the regioselectivity.
For the synthesis of the anti-Markovnikov product (undecanal): Employ hydroboration-oxidation. The use of a sterically hindered borane reagent is crucial to prevent double addition to the alkyne and to maximize the placement of the boron atom on the terminal carbon.
For the synthesis of the Markovnikov product (2-undecanone): Use oxymercuration-demercuration. This reaction reliably places the oxygen on the more substituted carbon.
Quantitative Data on Regioselectivity of Terminal Alkyne Hydration:
Reaction Condition
Reagents
Expected Major Product
Regioselectivity (approx.)
Hydroboration-Oxidation
1. 9-BBN or Disiamylborane2. H₂O₂, NaOH
Aldehyde (Anti-Markovnikov)
>99:1
Oxymercuration-Demercuration
1. HgSO₄, H₂SO₄, H₂O2. NaBH₄
Methyl Ketone (Markovnikov)
Highly selective for the ketone
.dot
Caption: Decision workflow for selective hydration of 1-undecyne.
Issue 2: Lack of Selectivity in Hydrohalogenation of 1-Undecyne
Problem: The addition of HBr to my 1-undecyne is resulting in a mixture of 1-bromo-1-undecene and 2-bromo-1-undecene. How can I control the regiochemical outcome?
Solution: The regioselectivity of HBr addition is dependent on the reaction mechanism. You can favor either the Markovnikov or anti-Markovnikov product by controlling the reaction conditions.[1][2]
To obtain the Markovnikov product (2-bromo-1-undecene): The reaction should proceed via an ionic mechanism. This is favored by ensuring there are no radical initiators present.
Conditions: Use purified solvents to remove any peroxide contaminants. Keep the reaction in the dark to prevent photochemical radical initiation.[1] Running the reaction at a lower temperature can also increase selectivity.[1]
To obtain the anti-Markovnikov product (1-bromo-1-undecene): The reaction should follow a radical mechanism. This is specific to HBr and is achieved by adding a radical initiator.[2]
Conditions: Add a peroxide initiator (e.g., benzoyl peroxide) or expose the reaction to UV light.[1]
Regioselectivity of HBr Addition to a Terminal Alkyne:
Reaction Condition
Initiator
Mechanism
Expected Major Product
No initiator, dark
None
Ionic
2-bromo-1-alkene (Markovnikov)
Peroxides (ROOR) or UV light
Peroxides or UV
Radical
1-bromo-1-alkene (anti-Markovnikov)
.dot
Caption: Controlling regioselectivity in the hydrobromination of 1-undecyne.
Frequently Asked Questions (FAQs)
Q1: Why is a bulky borane reagent necessary for the hydroboration-oxidation of 1-undecyne?
A1: A bulky borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, serves two primary purposes. First, its steric hindrance enhances the regioselectivity of the boron addition to the less sterically hindered terminal carbon of 1-undecyne, leading to the anti-Markovnikov product.[3] Second, it prevents a second hydroboration reaction from occurring on the resulting vinylborane intermediate, which would lead to undesired byproducts.[3]
Q2: Can I use directing groups to control the regioselectivity of reactions with 1-undecyne?
A2: Yes, directing groups can be a powerful strategy. For instance, in hydrosilylation reactions, a dimethylvinylsilyl (DMVS) group can be used as a directing group to achieve highly regioselective functionalization of unsymmetrical alkynes. The directing group coordinates with the catalyst, guiding it to a specific position on the alkyne.
Q3: My transition-metal-catalyzed reaction with 1-undecyne is sluggish and gives low yields. What could be the issue?
A3: Several factors could contribute to low reactivity in catalyzed reactions.[1]
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Ligand Effects: The ligand on the metal center is crucial. A ligand that is too bulky may hinder the binding of 1-undecyne, while a less electron-donating ligand might result in a less active catalyst. Experimenting with different ligands can be beneficial.
Temperature: Some catalytic reactions require higher temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature while monitoring for potential side reactions.
Q4: Are there catalytic methods that offer high regioselectivity for other types of additions to 1-undecyne?
A4: Yes, various catalytic systems have been developed for the regioselective functionalization of terminal alkynes. For example, specific palladium and copper catalyst systems can be used for the regioselective carbonylation and borylation of alkynes.[4] These methods often involve directing groups or specific ligand designs to control the regiochemical outcome.
Experimental Protocols
Protocol 1: Anti-Markovnikov Hydration of 1-Undecyne via Hydroboration-Oxidation
Objective: To synthesize undecanal from 1-undecyne.
Materials:
1-Undecyne
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
Tetrahydrofuran (THF), anhydrous
Sodium hydroxide (NaOH) solution (3 M)
Hydrogen peroxide (H₂O₂) solution (30%)
Diethyl ether
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath
Procedure:
Under an inert atmosphere (argon or nitrogen), dissolve 1-undecyne (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add the 9-BBN solution (1.1 equivalents) dropwise to the stirred solution.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
Cool the reaction mixture back to 0 °C.
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
Stir the mixture vigorously at room temperature for 2-3 hours.
Extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude undecanal.
Purify the product by flash column chromatography or distillation.
Protocol 2: Markovnikov Hydration of 1-Undecyne via Oxymercuration-Demercuration
Objective: To synthesize 2-undecanone from 1-undecyne.
Materials:
1-Undecyne
Mercuric sulfate (HgSO₄)
Sulfuric acid (H₂SO₄), concentrated
Water
Sodium borohydride (NaBH₄)
Sodium hydroxide (NaOH) solution
Diethyl ether
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Round-bottom flask, magnetic stirrer, condenser
Procedure:
In a round-bottom flask, prepare a solution of water and concentrated sulfuric acid.
Add a catalytic amount of mercuric sulfate to the acidic solution and stir until it dissolves.[5]
Add 1-undecyne (1 equivalent) to the solution.
Heat the mixture to 60 °C and stir for 2-3 hours, monitoring the reaction by TLC or GC.
Cool the reaction mixture to room temperature.
In a separate flask, prepare a solution of sodium borohydride in aqueous sodium hydroxide.
Slowly add the cooled reaction mixture to the sodium borohydride solution. Caution: This will cause the evolution of gas.
Stir the mixture for 1-2 hours at room temperature.
Extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude 2-undecanone.
Purify the product by flash column chromatography or distillation.
Stability and storage of 1-Undecyne to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-Undecyne to prevent its degradation. The following troublesh...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-Undecyne to prevent its degradation. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Undecyne?
A1: As a terminal alkyne, 1-Undecyne is susceptible to several degradation pathways, primarily:
Oxidation: The triple bond and the terminal C-H bond can be susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of various oxygenated products, including carboxylic acids upon cleavage of the triple bond.[1]
Polymerization/Oligomerization: Spontaneous polymerization can occur, particularly when exposed to heat, light, or impurities. This process involves the reaction of multiple 1-Undecyne molecules to form larger polymer chains, which can appear as a viscous liquid or solid precipitate.
Acetylide Formation: The terminal alkyne proton is weakly acidic and can react with certain metals, especially heavy metals like copper(I), silver, and mercury, to form explosive metal acetylides. This is a significant safety hazard and a form of degradation to be strictly avoided.
Q2: What are the optimal storage conditions for 1-Undecyne to ensure its stability?
A2: To minimize degradation and maintain the purity of 1-Undecyne, the following storage conditions are recommended:
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3]
Temperature: Store at low temperatures. Refrigeration is a common practice to reduce the rate of potential polymerization and other degradation reactions.
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil. Light can initiate polymerization.
Purity: Ensure the alkyne is free from impurities, especially residual bases or metal catalysts from its synthesis, as these can promote degradation.
Q3: Are there any recommended stabilizers for 1-Undecyne?
A3: While specific stabilizers for 1-Undecyne are not extensively documented, general classes of inhibitors for unsaturated monomers can be considered. These typically act as radical scavengers to prevent polymerization.[4] Common types include:
Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[][6] These are often effective in the presence of oxygen.[]
Amines and Nitroxides: Certain amines and stable nitroxide radicals like TEMPO are highly effective radical scavengers.[][6]
The choice and concentration of a stabilizer would need to be evaluated for compatibility with downstream applications.
Q4: What materials are compatible and incompatible with the storage of 1-Undecyne?
A4:
Compatible Materials: Glass containers, particularly amber glass vials with PTFE-lined caps, are suitable for storing 1-Undecyne. Stainless steel may also be acceptable, provided it is free of incompatible metal contaminants.
Incompatible Materials: Avoid contact with copper, silver, mercury, and their salts, as these can form explosive acetylides. Also, avoid strong oxidizing agents, acids, and bases.[3]
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Low Yield
Symptom: Reactions involving 1-Undecyne give low yields, produce unexpected side products, or fail to proceed as expected.
Possible Cause: Degradation of the 1-Undecyne starting material.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Visual Changes in Stored 1-Undecyne
Symptom: The stored 1-Undecyne has changed in appearance (e.g., color change to yellow/brown, increased viscosity, or presence of a precipitate).
Possible Cause: Polymerization, oligomerization, or oxidation.
Troubleshooting Steps:
Caption: Troubleshooting visual changes in stored 1-Undecyne.
Data Presentation
Table 1: Example Stability Data for 1-Undecyne at 25°C
Storage Condition
Time (Weeks)
Purity (%) by GC
Appearance
Air, Ambient Light
0
99.5
Colorless Liquid
4
95.2
Faint Yellow
8
88.1
Yellow Liquid
12
79.5
Yellow, Viscous
Nitrogen, Dark
0
99.6
Colorless Liquid
4
99.5
Colorless Liquid
8
99.4
Colorless Liquid
12
99.3
Colorless Liquid
Experimental Protocols
Protocol 1: Establishing a Stability Study for 1-Undecyne
This protocol outlines how to conduct a stability study to determine the shelf-life of 1-Undecyne under various conditions.
Objective: To quantify the degradation of 1-Undecyne over time under different storage conditions.
Materials:
High-purity 1-Undecyne
GC-MS or HPLC for purity analysis
NMR spectrometer for structural elucidation of degradation products
Amber glass vials with PTFE-lined caps
Nitrogen or Argon gas supply
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, oven at 40°C for accelerated studies)
Procedure:
Sample Preparation: Aliquot high-purity 1-Undecyne into several vials for each storage condition to be tested.
Condition Setup:
Condition A (Accelerated, Air): Store vials in a 40°C chamber, exposed to ambient light and air (cap slightly loosened or permeable cap).
Condition B (Accelerated, Inert): Purge vials with nitrogen or argon, seal tightly, wrap in foil, and store at 40°C.
Condition C (Real-time, Air): Store vials at room temperature (e.g., 25°C) exposed to ambient light and air.
Condition D (Optimal): Purge vials with nitrogen or argon, seal tightly, wrap in foil, and store in a refrigerator at 4°C.
Time Points: Pull one vial from each condition for analysis at specified time points (e.g., 0, 2, 4, 8, 12 weeks).
Analysis:
Visual Inspection: Note any changes in color, viscosity, or precipitate formation.
Purity Analysis (GC-MS): Quantify the percentage of remaining 1-Undecyne and identify any volatile degradation products.
Structural Analysis (NMR): Characterize the major degradation products observed in the GC-MS analysis.
Caption: Workflow for a 1-Undecyne stability study.
Protocol 2: Analytical Method for Monitoring 1-Undecyne Degradation by GC-MS
Objective: To quantify the purity of 1-Undecyne and identify potential degradation products.
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
GC Conditions (Example):
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions (Example):
Ion Source Temperature: 230°C.
Mass Range: m/z 35-500.
Procedure:
Sample Preparation: Dilute the 1-Undecyne sample in a suitable solvent (e.g., hexane or ethyl acetate).
Injection: Inject the diluted sample into the GC-MS.
Data Analysis:
Identify the peak for 1-Undecyne based on its retention time and mass spectrum.
Integrate the peak area of 1-Undecyne and all other peaks. Calculate purity as (Area of 1-Undecyne / Total Area) * 100.
Analyze the mass spectra of new peaks to identify potential degradation products (e.g., oxidation or dimerization products). The NIST Mass Spectral Library can be a useful reference.[7]
Identifying and minimizing side products in 1-Undecyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-undecyne. It is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-undecyne. It is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments.
Sonogashira Coupling of 1-Undecyne
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne, such as 1-undecyne, and an aryl or vinyl halide. A common side product in this reaction is the homocoupling of the alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a 1,3-diyne dimer.[1] This side reaction consumes the 1-undecyne and reduces the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction?
A1: The main cause of alkyne homocoupling is the presence of oxygen, which facilitates the copper-catalyzed oxidative dimerization of the terminal alkyne.[1] Reactions that are not performed under strictly inert atmospheres are highly susceptible to this side reaction.[1]
Q2: I'm observing significant amounts of the homocoupled diyne. What is the first troubleshooting step I should take?
A2: The most critical factor is the rigorous exclusion of oxygen. Ensure that your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon throughout the entire process.[1]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Yes, the choice and purity of the amine base can be a factor. It is crucial to use a high-purity, oxygen-free amine. Some protocols suggest that using an excess of the amine can also serve as a solvent and help to create an oxygen-free environment.
Q4: Are there alternative Sonogashira protocols that minimize homocoupling?
A4: Yes, copper-free Sonogashira coupling protocols have been developed to avoid the Glaser-Hay side reaction.[2] These methods can be particularly effective for more challenging substrates where homocoupling is a significant issue.[2]
Troubleshooting Guide
Issue: Low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct, suspected to be the 1,3-diyne from homocoupling.
Potential Cause
Troubleshooting Action
Expected Outcome
Oxygen Contamination
1. Ensure all solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1] 2. Use Schlenk line techniques to maintain a strict inert atmosphere.
Significant reduction in the formation of the homocoupled byproduct.
Catalyst Inactivity
1. Use fresh, high-purity palladium and copper catalysts. 2. Consider using a more active palladium catalyst or ligand system, especially for less reactive aryl bromides or chlorides.
Improved reaction rate and conversion to the desired product.
Reaction Temperature
For less reactive aryl halides (e.g., bromides), a higher reaction temperature may be required to promote oxidative addition.[3]
Increased yield of the cross-coupled product.
Suboptimal Base
1. Use a freshly distilled, high-purity amine base (e.g., triethylamine, diisopropylamine). 2. Ensure the base is free of moisture and oxygen.
Improved reaction efficiency and reduced side reactions.
Experimental Protocol: Sonogashira Coupling of 1-Undecyne with an Aryl Iodide
To a solution of the aryl iodide (1.0 eq) in degassed THF (5 mL) in a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).[4]
Sequentially add diisopropylamine (7.0 eq) and 1-undecyne (1.1 eq) via syringe.[4]
Stir the reaction mixture at room temperature for 3 hours.[4]
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.[4]
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
Purify the crude product by flash column chromatography on silica gel.[4]
Troubleshooting workflow for Sonogashira coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Undecyne
The CuAAC reaction, a cornerstone of "click chemistry," is used to form a 1,2,3-triazole from an azide and a terminal alkyne like 1-undecyne. While generally high-yielding and robust, a potential side reaction is the homocoupling of the alkyne (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: How can I prevent the formation of the 1,3-diyne byproduct in my CuAAC reaction?
A1: The addition of a reducing agent, such as sodium ascorbate, is crucial. It helps to maintain the copper catalyst in the active Cu(I) oxidation state and prevents the oxidative homocoupling of the alkyne.[5]
Q2: My reaction is sluggish. What can I do to improve the reaction rate?
A2: The use of a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly accelerate the reaction.[6][7] These ligands also protect the reactants from potential degradation.[7]
Q3: Is it necessary to work under strictly anaerobic conditions for CuAAC reactions?
A3: While the presence of a reducing agent like sodium ascorbate mitigates the need for a strictly inert atmosphere by reducing any Cu(II) formed back to Cu(I), it is still good practice to minimize oxygen exposure to prevent potential oxidative side reactions.[8]
Troubleshooting Guide
Issue: Incomplete conversion and/or formation of alkyne homocoupling byproduct.
Potential Cause
Troubleshooting Action
Expected Outcome
Insufficient Reducing Agent
Ensure an adequate amount of sodium ascorbate is used. A slight excess is often recommended.[5]
Prevention of homocoupling and maintenance of the active Cu(I) catalyst.
Catalyst Oxidation
Add a Cu(I) stabilizing ligand (e.g., TBTA, THPTA) to the reaction mixture.[6]
Increased reaction rate and yield of the desired triazole product.
Low Reactant Concentration
Increase the concentration of the reactants. CuAAC reactions are often concentration-dependent.
Faster reaction times and improved yields.
Poor Solubility
Use a co-solvent system (e.g., DMSO/water, t-butanol/water) to ensure all reactants are fully dissolved.
A homogeneous reaction mixture leading to a more efficient reaction.
Experimental Protocol: CuAAC Reaction of 1-Undecyne with an Azide
In a vial, dissolve the azide (1.0 eq) and 1-undecyne (1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
Add the sodium ascorbate solution to the mixture of the azide and alkyne, followed by the copper(II) sulfate solution.
Stir the reaction vigorously at room temperature for 12-24 hours.
After the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the product by column chromatography if necessary.
General experimental workflow for a CuAAC reaction.
Hydroboration-Oxidation of 1-Undecyne
Hydroboration-oxidation of a terminal alkyne like 1-undecyne is a two-step process that typically yields an aldehyde. However, a potential side product is the corresponding methyl ketone, which arises from the Markovnikov addition of water across the triple bond. The regioselectivity of the hydroboration step is key to obtaining the desired aldehyde product.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of the aldehyde and the ketone in my hydroboration-oxidation of 1-undecyne. How can I improve the selectivity for the aldehyde?
A1: The use of a sterically hindered (bulky) borane reagent is crucial for achieving high anti-Markovnikov selectivity. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are much more effective than borane (BH₃) itself in directing the boron to the terminal carbon, which leads to the aldehyde upon oxidation.[9][10]
Q2: Can both pi bonds of the alkyne react with the borane reagent?
A2: Yes, if an unhindered borane like BH₃ is used, a second hydroboration can occur on the initially formed vinylborane. Using a bulky dialkylborane (R₂BH) prevents this second addition.[10]
Q3: Why is the initial product an enol, and how does it become an aldehyde?
A3: The oxidation of the vinylborane intermediate initially produces a vinyl alcohol, also known as an enol. Enols are generally unstable and rapidly tautomerize to their more stable carbonyl isomers. For a terminal alkyne, this tautomerization leads to an aldehyde.[11][12]
Troubleshooting Guide
Issue: Formation of a significant amount of the methyl ketone side product.
Potential Cause
Troubleshooting Action
Expected Outcome
Use of a Non-Bulky Borane (BH₃)
Replace BH₃ with a sterically hindered borane such as 9-BBN or disiamylborane.[9][10]
A significant increase in the ratio of aldehyde to ketone product.
Reaction Temperature
Perform the hydroboration at a controlled, lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
Improved regioselectivity of the hydroboration step.
Impure Starting Materials
Ensure the 1-undecyne is pure and free from any internal alkyne isomers.
Formation of a single aldehyde product.
Experimental Protocol: Hydroboration-Oxidation of 1-Undecyne with 9-BBN
In an oven-dried flask under an inert atmosphere, dissolve 1-undecyne (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) to the flask via syringe.[13]
Allow the reaction to warm to room temperature and stir for 4 hours.[13]
Cool the reaction mixture back to 0 °C.
Slowly and carefully add 3 M aqueous NaOH, followed by the dropwise addition of 30% H₂O₂.[13] Caution: This addition is exothermic.
Stir the mixture vigorously at room temperature for 2 hours.[13]
Transfer the mixture to a separatory funnel and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the resulting aldehyde by column chromatography or distillation.
Reaction pathways in the hydroboration-oxidation of 1-undecyne.
Technical Support Center: Catalyst Selection for Efficient 1-Undecyne Transformations
Welcome to the technical support center for catalyst selection in 1-undecyne transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for catalyst selection in 1-undecyne transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the catalytic transformation of 1-undecyne.
Issue 1: Low or No Conversion of 1-Undecyne
Potential Cause
Recommended Action
Catalyst Poisoning
Ensure the purity of 1-undecyne, solvents, and any other reagents. Common poisons for palladium catalysts include sulfur compounds, amines, and halides.[1][2] High-purity, degassed solvents are recommended.[2] If contamination is suspected, consider passing reagents through a purification column (e.g., activated alumina).
Insufficient Catalyst Loading
Incrementally increase the catalyst loading. Ensure the catalyst is well-dispersed in the reaction mixture through adequate stirring.[2]
Poor Hydrogen Mass Transfer (for Hydrogenation)
For hydrogenation reactions, increase the stirring speed to improve gas-liquid mixing. Ensure the reaction vessel is properly purged with hydrogen and consider increasing the hydrogen pressure.[2]
Inactive Catalyst
Verify the age and storage conditions of the catalyst. Some catalysts are air- or moisture-sensitive and may require handling under an inert atmosphere.
Issue 2: Poor Selectivity in Semi-Hydrogenation (Formation of Undecane)
Potential Cause
Recommended Action
Catalyst is Too Active
For the selective hydrogenation of 1-undecyne to (Z)-1-undecene, a "poisoned" catalyst like Lindlar's catalyst is recommended.[2][3] The lead acetate in Lindlar's catalyst deactivates the most active palladium sites, preventing over-reduction to the alkane.[1]
Loss of "Poison" from Lindlar Catalyst
The lead acetate that deactivates the catalyst can leach from the support over time or with improper handling. Using a fresh batch of Lindlar catalyst is the most reliable solution.[1]
High Reaction Temperature
Elevated temperatures can promote the hydrogenation of the alkene product. Conduct the reaction at or below room temperature to enhance selectivity for the alkene.[1]
High Hydrogen Pressure
High hydrogen pressure can lead to over-hydrogenation. Reduce the hydrogen pressure to favor the formation of the alkene.[2]
Issue 3: Formation of Side Products in Sonogashira Coupling
Potential Cause
Recommended Action
Homocoupling of 1-Undecyne (Glaser Coupling)
This is a common side reaction, often promoted by the presence of oxygen.[4] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Using a dilute hydrogen atmosphere mixed with an inert gas can also suppress homocoupling.[4]
Decomposition of Catalyst
Palladium catalysts can decompose, especially at higher temperatures, leading to the formation of palladium black and loss of activity. Use robust ligands and avoid unnecessarily high reaction temperatures.
Frequently Asked Questions (FAQs)
Hydrogenation
Q1: What is the best catalyst for the selective hydrogenation of 1-undecyne to (Z)-1-undecene?
A1: Lindlar's catalyst is the most common and effective catalyst for the syn-hydrogenation of alkynes to cis-alkenes.[3][5][6] It is a palladium catalyst supported on calcium carbonate or barium sulfate and "poisoned" with lead acetate and quinoline to reduce its activity and prevent over-reduction to the alkane.[2][3]
Q2: How can I achieve complete hydrogenation of 1-undecyne to undecane?
A2: For complete reduction to the alkane, a more active catalyst system is required. Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are all effective for the exhaustive hydrogenation of alkynes to alkanes.[5][7]
Q3: Why am I observing the formation of the trans-alkene during a Lindlar hydrogenation?
A3: The formation of a trans-alkene is not typical for a Lindlar hydrogenation, which proceeds via syn-addition of hydrogen to give the cis-isomer exclusively.[1] If a trans-alkene is observed, it may indicate that an isomerization of the cis-alkene is occurring, potentially promoted by reaction conditions or impurities.
Hydration
Q4: How can I control the regioselectivity of 1-undecyne hydration to produce either 2-undecanone or undecanal?
A4: The regioselectivity is determined by the choice of catalyst.
For 2-undecanone (Markovnikov addition): Gold(I) or mercury(II) catalysts are typically used.[3][8][9]
For undecanal (anti-Markovnikov addition): Ruthenium-based catalysts, such as those containing a RuCpCl(dppm) complex, are effective.[1][10]
Q5: What are some common side reactions in the gold-catalyzed hydration of 1-undecyne?
A5: Besides the desired ketone, potential side reactions include the formation of enol ethers or ketals if alcohols are present as solvents or impurities.[11] Hydrolysis of these intermediates can lead back to the ketone.
Sonogashira Coupling
Q6: What is a standard catalyst system for the Sonogashira coupling of 1-undecyne with an aryl halide?
A6: A common and effective system is a combination of a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, in the presence of an amine base like triethylamine.[12]
Q7: Is a copper co-catalyst always necessary for the Sonogashira reaction?
A7: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed. However, these often require different ligands and reaction conditions.[13] It's also worth noting that some commercially available palladium catalysts may contain trace amounts of copper.[13]
Quantitative Data
The following tables summarize typical yields and selectivities for various catalytic transformations of 1-undecyne. Note that actual results may vary depending on specific reaction conditions.
Protocol 1: Semi-Hydrogenation of 1-Undecyne to (Z)-1-Undecene using Lindlar's Catalyst
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-undecyne (1 equivalent).
Catalyst Addition: Add Lindlar's catalyst (5% w/w of the alkyne).
Solvent: Add a suitable solvent such as ethanol, ethyl acetate, or hexanes.
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a controlled inlet) and stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by TLC or GC analysis.
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude (Z)-1-undecene. Purify further by column chromatography if necessary.
Protocol 2: Markovnikov Hydration of 1-Undecyne to 2-Undecanone
Setup: In a reaction vessel, dissolve 1-undecyne (1 equivalent) in a suitable solvent mixture (e.g., dioxane/water).
Catalyst Addition: Add the gold(I) catalyst (e.g., 1-5 mol%).
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction by TLC or GC.
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
Extraction: Wash the organic layer with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude 2-undecanone by column chromatography.
Protocol 3: Sonogashira Coupling of 1-Undecyne with Iodobenzene
Setup: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-4 mol%).
Reagent Addition: Add a suitable solvent (e.g., THF or DMF), the aryl halide (e.g., iodobenzene, 1 equivalent), 1-undecyne (1.1-1.2 equivalents), and a base (e.g., triethylamine or diisopropylamine, 1.5-2 equivalents).
Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or GC.
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite®.
Extraction: Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting coupled product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion of 1-undecyne.
Caption: Catalyst selection guide for 1-undecyne transformations.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Undecyne and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-undecyne and its isomer, 2-undecyne. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-undecyne and its isomer, 2-undecyne. The information presented herein is intended to assist researchers in the structural elucidation and characterization of terminal and internal alkynes, which are pivotal functional groups in numerous organic compounds of interest in drug development and materials science.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For long-chain alkynes such as 1-undecyne and its derivatives, ¹H and ¹³C NMR provide critical information regarding the position of the carbon-carbon triple bond and the electronic environment of the surrounding atoms. This guide offers a detailed comparison of the NMR spectral features of a terminal alkyne, 1-undecyne, and an internal alkyne, 2-undecyne, supported by experimental data and standardized protocols.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 1-undecyne and 2-undecyne. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
1-Undecyne
H-1 (≡C-H)
~1.94
Triplet (t)
~2.7
H-3 (-CH₂-C≡)
~2.18
Triplet of triplets (tt)
J ≈ 7.0, 2.7
H-4 to H-10 (-CH₂-)
~1.2-1.6
Multiplet (m)
-
H-11 (-CH₃)
~0.88
Triplet (t)
~7.0
2-Undecyne
H-1 (-C≡C-CH₃)
~1.77
Triplet (t)
~2.6
H-4 (-CH₂-C≡)
~2.14
Multiplet (m)
-
H-5 to H-10 (-CH₂-)
~1.2-1.5
Multiplet (m)
-
H-11 (-CH₃)
~0.89
Triplet (t)
~7.0
Table 2: ¹³C NMR Spectral Data
Compound
Carbon Assignment
Chemical Shift (δ, ppm)
1-Undecyne
C-1 (≡C-H)
~68.3
C-2 (-C≡)
~84.1
C-3 (-CH₂-C≡)
~18.5
C-4 to C-9 (-CH₂)
~28.5 - 31.9
C-10 (-CH₂)
~22.7
C-11 (-CH₃)
~14.1
2-Undecyne
C-1 (-C≡C-CH₃)
~3.5
C-2 (-C≡C-)
~79.6
C-3 (-C≡C-)
~76.8
C-4 (-CH₂-C≡)
~18.7
C-5 to C-9 (-CH₂)
~28.8 - 31.9
C-10 (-CH₂)
~22.7
C-11 (-CH₃)
~14.1
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for long-chain alkynes like 1-undecyne and its derivatives.
Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the alkyne sample for ¹H NMR and 20-50 mg for ¹³C NMR.
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like undecynes.
Dissolution: Dissolve the weighed sample in approximately 0.6-0.8 mL of the deuterated solvent in a clean, dry vial.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Alternatively, the residual solvent peak can be used for referencing.
Instrument Setup and Data Acquisition
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Tuning and Shimming: Insert the sample into the spectrometer. The instrument must be tuned to the appropriate frequencies for the ¹H and ¹³C nuclei, and the magnetic field must be shimmed to ensure homogeneity.
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16, depending on the sample concentration.
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
Spectral Width: Approximately 220-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus compared to ¹H.
Visualizations
The following diagrams illustrate the key structural differences between 1-undecyne and 2-undecyne and a general workflow for NMR analysis.
Caption: Structural comparison of 1-undecyne and 2-undecyne and their key NMR signals.
Caption: General experimental workflow for ¹H and ¹³C NMR analysis.
Comparative
A Comparative Guide to the Reactivity of 1-Undecyne and Other Terminal Alkynes
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among terminal alkynes is crucial for optimizing synthetic routes and designing novel molecules. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among terminal alkynes is crucial for optimizing synthetic routes and designing novel molecules. This guide provides an objective comparison of the reactivity of 1-undecyne with other representative terminal alkynes in several common and synthetically important reactions. The comparisons are supported by experimental data from the literature, and detailed experimental protocols are provided for key transformations.
Executive Summary
Terminal alkynes are a cornerstone of modern organic synthesis, participating in a wide array of chemical transformations. While often treated as a homologous group, their reactivity can be significantly influenced by the nature of the substituent attached to the sp-hybridized carbon. This guide focuses on 1-undecyne, a long-chain aliphatic terminal alkyne, and compares its reactivity to the widely studied phenylacetylene (an aromatic alkyne) and 1-hexyne (a shorter-chain aliphatic alkyne). The reactions covered include the Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydrosilylation, and hydroboration-oxidation.
In general, the reactivity of terminal alkynes is governed by a combination of electronic and steric effects. Aromatic alkynes like phenylacetylene often exhibit different reactivity profiles compared to aliphatic alkynes due to the electronic influence of the phenyl group. Among aliphatic alkynes, steric hindrance around the triple bond can play a more dominant role in determining reaction rates and regioselectivity.
Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the formation of C(sp)-C(sp²) bonds.
Comparative Reactivity Data
While direct kinetic comparisons are scarce, the yield of Sonogashira couplings can serve as an indicator of relative reactivity under specific conditions. Generally, both aromatic and aliphatic terminal alkynes are effective substrates.
Note: Yields are highly dependent on the specific reaction conditions, including catalyst loading, base, and solvent.
Analysis: Both aliphatic and aromatic terminal alkynes generally provide high yields in Sonogashira couplings. The slightly higher yield sometimes observed with phenylacetylene under forcing conditions may be attributed to electronic factors stabilizing the intermediates in the catalytic cycle. However, under milder conditions, long-chain aliphatic alkynes like 1-undecyne are also highly efficient coupling partners.
Experimental Protocol: Sonogashira Coupling of 1-Undecyne with Iodobenzene
The CuAAC reaction, the quintessential "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.
Analysis: Based on these trends, 1-undecyne is expected to have a reactivity similar to 1-octyne, falling within the general range of unactivated terminal alkynes. The long alkyl chain is not expected to significantly alter the electronic nature of the alkyne, and steric effects at the reaction center are minimal.
Experimental Protocol: CuAAC of 1-Undecyne with Benzyl Azide
Materials:
1-Undecyne
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol (t-BuOH)
Water
Procedure:
In a vial, dissolve 1-undecyne (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 M).
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 M).
To the solution of the alkyne and azide, add the sodium ascorbate solution (1.0 eq) followed by the CuSO₄ solution (0.01-0.05 eq).
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product by flash column chromatography or recrystallization.
A generalized workflow for the CuAAC (Click Chemistry) experiment.
Hydrosilylation
Hydrosilylation of terminal alkynes involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, yielding vinylsilanes. This reaction can be catalyzed by various transition metals, and the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer for β-addition) are highly dependent on the catalyst and reaction conditions.
Comparative Reactivity and Selectivity Data
The reactivity and selectivity in hydrosilylation can be influenced by both the alkyne and the silane. Aromatic alkynes can exhibit different regioselectivity compared to aliphatic alkynes. For aliphatic alkynes, steric hindrance can play a significant role.
Analysis: While data for 1-undecyne is not explicitly available in these comparative studies, it is expected to behave similarly to other linear aliphatic alkynes like 1-hexyne and 1-octyne. The choice of catalyst is paramount in determining the outcome. Ruthenium and nickel catalysts often favor the formation of the linear β-(Z)-vinylsilane with aliphatic alkynes.[2][5] Platinum catalysts can lead to mixtures of isomers with phenylacetylene.[4] The long alkyl chain of 1-undecyne is unlikely to alter the inherent selectivity dictated by the catalyst but may influence the overall reaction rate due to steric factors, potentially leading to slightly slower reactions compared to shorter-chain alkynes.
Experimental Protocol: Hydrosilylation of 1-Undecyne with Triethoxysilane
Materials:
1-Undecyne
Triethoxysilane
Ruthenium catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆)
Anhydrous solvent (e.g., dichloromethane)
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (1-2 mol%).
Add the anhydrous solvent, followed by 1-undecyne (1.0 eq).
Add triethoxysilane (1.1 eq) dropwise to the stirred solution.
Stir the reaction at room temperature and monitor by GC-MS or NMR spectroscopy.
Upon completion, remove the solvent under reduced pressure.
Purify the resulting vinylsilane by vacuum distillation or column chromatography.
A simplified representation of a plausible hydrosilylation catalytic cycle.
Hydroboration-Oxidation
The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial to prevent double addition across the two π-bonds of the alkyne.[6]
Comparative Reactivity Data
The hydroboration of terminal alkynes is generally a high-yielding reaction for both aromatic and aliphatic substrates. The primary difference in reactivity often lies in the susceptibility to side reactions if less hindered boranes are used.
Analysis: 1-Undecyne is expected to react similarly to other long-chain terminal alkenes and alkynes like 1-decyne and 1-hexyne, giving high yields of undecanal upon hydroboration-oxidation with a bulky borane. The reaction is generally robust and less sensitive to the electronic nature of the substituent compared to transition metal-catalyzed reactions.
Experimental Protocol: Hydroboration-Oxidation of 1-Undecyne
Materials:
1-Undecyne
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
Anhydrous tetrahydrofuran (THF)
Ethanol
6 M Sodium hydroxide (NaOH) solution
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 9-BBN dimer (0.55 eq).
Add anhydrous THF to dissolve the 9-BBN.
Add 1-undecyne (1.0 eq) dropwise to the stirred solution at room temperature.
Stir the reaction mixture for 2-4 hours at room temperature.
Slowly add ethanol, followed by the 6 M NaOH solution.
Carefully add 30% H₂O₂ dropwise, maintaining the temperature below 50 °C with an ice bath.
After the addition is complete, stir the mixture for another hour at room temperature.
Extract the product with diethyl ether. Wash the organic layer with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting undecanal by distillation or column chromatography.
Confirming the Alkyne Group in 1-Undecyne using FT-IR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable technique for the structural elucidation of organic molecules. This guide pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the FT-IR spectrum of 1-undecyne, focusing on the characteristic absorption bands of the terminal alkyne group, and contrasts it with the spectra of its alkene and alkane analogues, 1-undecene and undecane.
The presence of the carbon-carbon triple bond (C≡C) and the adjacent sp-hybridized C-H bond in terminal alkynes like 1-undecyne gives rise to distinct and readily identifiable peaks in an FT-IR spectrum. These peaks serve as a definitive fingerprint for the alkyne functional group, allowing for its unambiguous confirmation.
Comparative FT-IR Spectral Data
The following table summarizes the key diagnostic FT-IR absorption bands for 1-undecyne, 1-undecene, and undecane. The presence of strong, sharp absorption around 3300 cm⁻¹ and a weaker absorption in the 2100-2260 cm⁻¹ region are the hallmark indicators of a terminal alkyne.
Compound
Functional Group
Characteristic Vibrational Mode
Expected Absorption Range (cm⁻¹)
Intensity
1-Undecyne
Terminal Alkyne
≡C-H Stretch
~3300
Strong, Sharp
C≡C Stretch
2100 - 2260
Weak to Medium, Sharp
Alkyl
C-H Stretch
2850 - 3000
Strong
1-Undecene
Alkene
=C-H Stretch
3000 - 3100
Medium
C=C Stretch
1640 - 1680
Medium
Alkyl
C-H Stretch
2850 - 3000
Strong
Undecane
Alkane
C-H Stretch
2850 - 3000
Strong
Experimental Workflow for Alkyne Confirmation
The process of confirming the alkyne group in a sample of 1-undecyne using FT-IR spectroscopy follows a straightforward workflow, as illustrated in the diagram below. This involves sample preparation, spectral acquisition, and data analysis, with a focus on identifying the key diagnostic peaks.
FT-IR analysis workflow for 1-undecyne.
Experimental Protocol: FT-IR Spectroscopy of 1-Undecyne (Neat Liquid)
This protocol details the procedure for obtaining an FT-IR spectrum of a pure liquid sample, such as 1-undecyne, using the neat liquid method with salt plates.
Materials:
FT-IR Spectrometer
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
Pasteur pipette
Kimwipes
Volatile solvent for cleaning (e.g., acetone or isopropanol)
Sample of 1-Undecyne
Procedure:
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Background Spectrum:
Open the sample compartment.
With the compartment empty, acquire a background spectrum. This will account for atmospheric and instrumental interferences.
Sample Preparation:
Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.
Using a clean Pasteur pipette, place one to two drops of 1-undecyne onto the center of one salt plate.
Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.
Spectral Acquisition:
Place the prepared salt plate assembly into the sample holder within the FT-IR spectrometer's sample compartment.
Close the sample compartment lid.
Initiate the sample scan according to the instrument's software instructions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
Once the scan is complete, the software will display the resulting FT-IR spectrum.
Label the significant peaks, paying close attention to the regions around 3300 cm⁻¹ (for the ≡C-H stretch) and 2100-2260 cm⁻¹ (for the C≡C stretch).
Cleaning:
After analysis, carefully disassemble the salt plates.
Clean the plates by wiping them with a Kimwipe soaked in a volatile solvent (e.g., acetone).
Allow the plates to air dry completely before returning them to their desiccator for storage.
By following this guide, researchers can effectively utilize FT-IR spectroscopy to confirm the presence of the terminal alkyne functional group in 1-undecyne and distinguish it from its saturated and unsaturated counterparts. The distinct spectral features provide a high degree of confidence in the structural assignment.
Comparative
Purity assessment of synthesized 1-Undecyne using analytical techniques
A Comparative Guide to the Purity Assessment of Synthesized 1-Undecyne For researchers, scientists, and professionals in drug development, the precise determination of purity for synthesized compounds is a critical prere...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Purity Assessment of Synthesized 1-Undecyne
For researchers, scientists, and professionals in drug development, the precise determination of purity for synthesized compounds is a critical prerequisite for reliable experimental results and regulatory compliance. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 1-Undecyne, a terminal alkyne utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.[1] We will explore the application, experimental protocols, and comparative performance of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overview of Analytical Techniques
The purity of 1-Undecyne (C₁₁H₂₀, Molar Mass: 152.28 g/mol ) is most effectively determined by a combination of chromatographic and spectroscopic methods.[2][3] While each technique offers unique advantages, a multi-faceted approach provides the most comprehensive characterization, ensuring both qualitative confirmation and quantitative purity assessment. The primary methods covered in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative ¹H NMR (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification.
A generalized workflow for the synthesis and purity verification of 1-Undecyne is outlined below. The process begins with the synthesis of the crude product, which then undergoes purification. Following purification, a suite of analytical techniques is employed to confirm the identity and determine the purity of the final product.
Caption: A generalized workflow for the synthesis and purity assessment of 1-Undecyne.
Comparison of Key Analytical Methods
The selection of an analytical technique for purity determination is contingent on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and structural confirmation.
Feature
Gas Chromatography (GC-FID)
Quantitative ¹H NMR (qNMR)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[4]
Direct quantification of an analyte against a certified internal standard based on the proportionality between signal area and the number of protons.[5]
Combines the separation power of GC with the detection capabilities of mass spectrometry to identify components based on their mass-to-charge ratio.[6]
Provides absolute purity against a certified internal standard without requiring a standard of the analyte itself.[5][8]
Primarily qualitative for impurity identification; can provide semi-quantitative data based on peak area.
Advantages
- High resolution and sensitivity for volatile compounds.- Robust and widely available.- Excellent for routine quality control.
- Non-destructive.- Provides structural information simultaneously.- High precision and accuracy for absolute quantification.[9]- Does not require a reference standard of the analyte.
- High sensitivity and specificity.- Provides molecular weight and fragmentation data for definitive impurity identification.
Limitations
- Limited to volatile and thermally stable compounds.- Requires calibration with a standard for accurate quantification.- Does not provide structural identification of unknown impurities.
- Lower sensitivity compared to GC.- Potential for signal overlap in complex mixtures.- Requires a high-purity internal standard.[10]
- Not inherently quantitative without appropriate standards.- Thermally labile compounds may degrade in the injector.
Typical Application for 1-Undecyne
Determination of relative purity by area percent; a common specification is ≥96.0%.[11]
Absolute purity determination and confirmation of the alkyne proton signal.
Identification of synthesis byproducts, isomers (e.g., 2-Undecyne), or residual starting materials.
Detailed Experimental Protocols
The following protocols provide a framework for the purity assessment of 1-Undecyne using the discussed techniques. It is essential to develop and validate these methods according to specific laboratory and regulatory requirements.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for determining the relative purity of 1-Undecyne and quantifying volatile impurities.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890 Series GC or equivalent.[12]
Injector: Split/splitless inlet at 250°C.
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow at 1.0 mL/min.[4]
Oven Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 200°C.
Hold: 5 minutes at 200°C.
Detector: Flame Ionization Detector (FID) at 280°C.
Sample Preparation:
Prepare a 1 mg/mL solution of the synthesized 1-Undecyne in high-purity hexane.
Vortex the solution to ensure homogeneity.
Analysis Procedure:
Inject 1 µL of the prepared sample into the GC.
Acquire the chromatogram.
Integrate all peaks and calculate the purity based on the area percent of the 1-Undecyne peak relative to the total peak area.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
This protocol allows for the determination of the absolute purity of 1-Undecyne.[13]
Instrumentation and Conditions:
NMR Spectrometer: 400 MHz or higher field strength.
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as maleic acid or dimethyl sulfone.
Sample Preparation:
Accurately weigh approximately 10 mg of the internal standard into an NMR tube.
Accurately weigh approximately 20 mg of the synthesized 1-Undecyne into the same NMR tube.
Add approximately 0.7 mL of CDCl₃ to the tube.
Cap the tube and gently invert to dissolve the solids completely.
Analysis Procedure:
Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., a relaxation delay of at least 5 times the longest T₁ of interest).
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved signal of 1-Undecyne (e.g., the terminal alkyne proton, H-1) and a well-resolved signal of the internal standard.
Calculate the purity using the following formula[5]:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
I = Integral area
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the internal standard (IS)
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the identification of potential impurities in the synthesized 1-Undecyne.
Instrumentation and Conditions:
Use the same GC parameters (injector, column, carrier gas, and oven program) as described for the GC-FID analysis.
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 35-350.
Interface Temperature: 280°C.
Sample Preparation:
Prepare the sample as described for the GC-FID analysis.
Analysis Procedure:
Inject 1 µL of the prepared sample into the GC-MS system.
Acquire the total ion chromatogram (TIC).
Obtain the mass spectrum for each impurity peak.
Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST).[2]
By employing these complementary analytical techniques, researchers can confidently establish the purity and identity of synthesized 1-Undecyne, ensuring the integrity and reproducibility of their scientific work.
A Comparative Guide to CuAAC and SPAAC Reactions for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent ligation of molecules is a cornerstone of innovation. Among the most powerful tools for this purpose are the Copper(I)-c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and efficient covalent ligation of molecules is a cornerstone of innovation. Among the most powerful tools for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two prominent "click chemistry" reactions, with a focus on the reactivity of the terminal alkyne 1-undecyne, supported by experimental data and detailed protocols.
At the heart of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, the fundamental difference lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as 1-undecyne, and an azide. In contrast, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to react readily with an azide.
An important distinction to note is that terminal alkynes like 1-undecyne are generally not suitable substrates for SPAAC reactions. The driving force for SPAAC is the release of ring strain in the cyclooctyne, a feature that linear terminal alkynes lack. Therefore, a direct comparison of CuAAC and SPAAC using 1-undecyne for both reactions is not chemically feasible. This guide will, therefore, compare the performance of 1-undecyne in a CuAAC reaction with a representative SPAAC reaction using a strained cyclooctyne, dibenzocyclooctyne (DBCO).
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics, biocompatibility, and the nature of the substrates. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics of CuAAC with 1-Undecyne vs. SPAAC with DBCO
Highly regioselective, yielding the 1,4-disubstituted triazole.[6]
Yields a mixture of regioisomers, depending on the cyclooctyne.
Cost of Alkyne Reagent
Generally low for simple terminal alkynes.
Significantly higher for strained cyclooctynes.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the CuAAC reaction of 1-undecyne and a SPAAC reaction with DBCO.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Undecyne with Benzyl Azide
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
1-Undecyne
Benzyl Azide
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Solvent: 1:1 mixture of tert-butanol and water
Nitrogen or Argon gas
Procedure:
Preparation of Stock Solutions:
Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water (prepare fresh).
Prepare a 100 mM stock solution of THPTA in deionized water.
Reaction Setup:
In a reaction vial, dissolve 1-undecyne (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the t-butanol/water solvent mixture.
Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen.
Reaction Initiation:
Add the THPTA stock solution (0.05 equivalents).
Add the Copper(II) Sulfate stock solution (0.05 equivalents).
Add the freshly prepared Sodium Ascorbate stock solution (0.1 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
Reaction Monitoring and Work-up:
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically within 1-3 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of DBCO with Benzyl Azide
This protocol describes a typical small-scale SPAAC reaction for bioconjugation.
Materials:
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for protein labeling)
Benzyl Azide
Phosphate-Buffered Saline (PBS), pH 7.4
Dimethyl Sulfoxide (DMSO)
Procedure:
Preparation of Reagents:
Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).
Dissolve benzyl azide in DMSO to create a stock solution (e.g., 10 mM).
Reaction Setup:
In a microcentrifuge tube, dissolve the azide-containing molecule in PBS.
Add the DBCO stock solution to the azide solution. The final concentration of DMSO should be kept low (e.g., <10%) to maintain the stability of biomolecules if present. A typical starting point is a 1.5 to 3-fold molar excess of the DBCO reagent over the azide.
Incubation:
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific DBCO reagent used.[3]
Reaction Monitoring and Purification:
The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm using UV-Vis spectroscopy.[7]
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
A Comparative Guide to the Synthesis of 1-Undecyne-Containing Molecules for Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is paramount. This guide provides a comparative analysis of established and emerging synthetic routes to m...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is paramount. This guide provides a comparative analysis of established and emerging synthetic routes to molecules containing the 1-undecyne terminal alkyne moiety, a valuable building block in medicinal chemistry and materials science.
This document outlines four primary synthetic strategies, presenting available quantitative data for comparison, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is often a balance of factors including yield, reaction complexity, substrate availability, and scalability. The following table summarizes the key quantitative metrics for the discussed methods. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions reported in the literature. Data for closely related analogues are provided where specific data for 1-undecyne synthesis was not available.
A classical method, but quantitative data for the specific substrate is lacking in readily available literature.
One-Pot from Alkene
1-Undecene
Ru₃(CO)₁₂, HSiEt₃, PhIO, BF₃·OEt₂
~39% (for 1-hexyne from 1-hexene)
Not specified
A modern, one-pot approach, though yields may be moderate for aliphatic alkenes.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions and substrates.
Ohira-Bestmann Reaction Protocol (for 1-Dodecyne)
This protocol describes the synthesis of 1-dodecyne from undecanal, serving as a close analogue for the synthesis of 1-undecyne.[1]
Materials:
Undecanal
Ohira-Bestmann Reagent
Potassium Carbonate (K₂CO₃)
Methanol
Diethyl ether
Saturated aqueous sodium bicarbonate
Sodium sulfate
Procedure:
To a solution of undecanal (0.20 g, 1.2 mmol) in methanol (10 mL) at room temperature under a nitrogen atmosphere, add potassium carbonate (0.32 g, 2.4 mmol) and the Ohira-Bestmann reagent (0.27 g, 1.4 mmol).
Stir the reaction mixture overnight at room temperature.
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate.
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography (hexane:toluene = 3:1 on silica gel) to yield 1-dodecyne (0.11 g, 56% yield).
Corey-Fuchs Reaction Protocol (General Procedure)
This is a general two-step protocol for the conversion of an aldehyde to a terminal alkyne.[2]
Step 1: Synthesis of the DibromoalkeneMaterials:
Aldehyde (e.g., Benzaldehyde)
Triphenylphosphine (PPh₃)
Carbon tetrabromide (CBr₄)
Dry Dichloromethane (DCM)
Hexanes
Procedure:
To a solution of triphenylphosphine (3.0 eq) in dry DCM cooled to 0°C under argon, add carbon tetrabromide (1.5 eq).
Stir the resulting mixture at 0°C for 15 minutes.
Add the aldehyde (1.0 eq) in dry DCM to the solution.
Stir the resulting mixture at room temperature overnight.
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.
Concentrate the filtrate and purify by silica gel chromatography to obtain the dibromoolefin product (reported yield for benzaldehyde derivative: 82%).
Step 2: Synthesis of the Terminal AlkyneMaterials:
Dibromoalkene
Dry Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi)
Water
Ethyl acetate/hexanes mixture
HCl (6.0 N)
Procedure:
To a solution of the dibromoalkene (1.0 eq) in dry THF under argon, cooled to -78°C, add a solution of n-butyllithium (1.9 eq).
Stir the solution for 20 minutes at -78°C.
Gradually allow the mixture to warm to room temperature before pouring it into water.
Add a 1:1 mixture of ethyl acetate/hexanes.
Acidify the aqueous layer (pH 2) with HCl (6.0 N) and extract with ethyl acetate.
Combine the organic layers, dry over MgSO₄, and concentrate to obtain the desired alkyne (reported yield from benzaldehyde derivative: 88%).
Alkylation of Acetylene (General Procedure)
This is a generalized procedure for the synthesis of terminal alkynes via alkylation of acetylene.
Materials:
Acetylene gas
Strong base (e.g., Sodium amide in liquid ammonia or n-Butyllithium in THF)
Primary alkyl halide (e.g., 1-Bromononane)
Saturated aqueous ammonium chloride
Procedure:
Deprotonate acetylene by bubbling the gas through a solution of a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium in THF) at a low temperature (-78°C to 0°C).
Add the primary alkyl halide (1.0-1.2 eq) to the resulting acetylide solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product by distillation or chromatography.
Dehydrohalogenation of a Vicinal Dihalide (General Procedure)
This is a general protocol for the synthesis of alkynes from vicinal dihalides.[3]
Materials:
Vicinal dihalide (e.g., 1,2-Dibromoundecane)
Sodium amide (NaNH₂)
Liquid ammonia (NH₃)
Iron(III) nitrate (catalytic amount)
Ammonium chloride
Diethyl ether
Procedure:
In a flask equipped with a dry ice condenser, add liquid ammonia and a catalytic amount of iron(III) nitrate.
Slowly add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium. Allow the mixture to stir until the blue color disappears, indicating the formation of sodium amide.
Add the vicinal dihalide (1.0 eq) dropwise to the sodium amide solution.
Stir the reaction mixture for several hours.
Quench the reaction by the slow addition of ammonium chloride, followed by the careful addition of water.
Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by distillation or chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.
Caption: Workflow for the Ohira-Bestmann reaction.
Caption: Two-step workflow of the Corey-Fuchs reaction.
Benchmarking the efficiency of different catalysts for 1-Undecyne reactions
For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of terminal alkynes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architect...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of terminal alkynes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures for pharmaceuticals and advanced materials. Among these, 1-undecyne serves as a valuable C11 building block. The efficiency and selectivity of its transformations are critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems for key reactions of 1-undecyne—hydrosilylation, hydrogenation, and Sonogashira coupling—supported by experimental data from literature sources.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The following tables summarize the performance of different catalysts for reactions involving 1-undecyne and its close structural analogs. This data, collated from various studies, is intended to provide a comparative overview to guide catalyst selection.
Hydrosilylation of Terminal Alkynes
Hydrosilylation of 1-undecyne provides access to valuable vinylsilanes, with regioselectivity being a key challenge. The choice between a platinum or ruthenium-based catalyst can significantly influence the formation of the α (1,1-disubstituted) versus the β (1,2-disubstituted) isomer.
Note: Data for analogous terminal alkynes are included to provide a broader comparative context due to the limited availability of comprehensive data specifically for 1-undecyne across all catalyst types.
Hydrogenation of 1-Undecyne
The selective reduction of the triple bond in 1-undecyne to a double or single bond is a fundamental transformation. The choice of catalyst is crucial for controlling the extent of hydrogenation and, in the case of partial hydrogenation, the stereochemistry of the resulting alkene.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The efficiency of this reaction is highly dependent on the palladium catalyst, the presence of a copper(I) co-catalyst, the ligand, and the base.
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the three key reactions of 1-undecyne.
Hydrosilylation of 1-Undecyne (General Procedure)
This protocol is a general representation for the ruthenium-catalyzed hydrosilylation of terminal alkynes to yield α-vinylsilanes.[1]
Materials:
[Cp*Ru(MeCN)₃]PF₆ catalyst
1-Undecyne
Triethylsilane (HSiEt₃)
Anhydrous dichloromethane (DCM)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the [Cp*Ru(MeCN)₃]PF₆ catalyst (0.1-1 mol%).
Add anhydrous DCM to dissolve the catalyst.
Add 1-undecyne (1.0 equivalent) to the solution.
Slowly add triethylsilane (1.1-1.5 equivalents) to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring by TLC or GC-MS.
Upon completion, the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to afford the desired vinylsilane.
Selective Hydrogenation of 1-Undecyne to (Z)-1-Undecene using a Lindlar Catalyst
This procedure outlines the selective semi-hydrogenation of an alkyne to a cis-alkene.[3][4]
Materials:
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
1-Undecyne
Quinoline (as a further deactivating agent, optional)
Anhydrous solvent (e.g., methanol, ethyl acetate, or hexane)
Hydrogen gas (H₂)
Procedure:
To a round-bottom flask, add the Lindlar catalyst (typically 5-10 wt% relative to the alkyne).
Add the anhydrous solvent, followed by 1-undecyne (1.0 equivalent).
If desired, add a small amount of quinoline (typically 1-5 mol%).
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
The reaction progress is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the alkene, while minimizing over-reduction to the alkane.
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield the crude (Z)-1-undecene, which can be further purified if necessary.
Sonogashira Coupling of 1-Undecyne with Iodobenzene
This protocol describes a standard palladium/copper co-catalyzed Sonogashira coupling reaction.[5]
A Comparative Guide to Regioisomers in 1-Undecyne Addition Reactions
For Researchers, Scientists, and Drug Development Professionals The selective functionalization of terminal alkynes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of terminal alkynes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceutical and materials science applications. The addition of various reagents across the triple bond of 1-undecyne, a readily available starting material, can lead to the formation of distinct regioisomers. This guide provides an objective comparison of the major addition reactions—hydration, hydrohalogenation, and halogenation—focusing on the regiochemical outcomes and providing supporting experimental context.
Executive Summary
Addition reactions to the terminal alkyne 1-undecyne can be broadly categorized into two main regiochemical pathways: Markovnikov and anti-Markovnikov addition. The choice of reagents and reaction conditions dictates the preferential formation of one regioisomer over the other, yielding either a ketone (2-undecanone) or an aldehyde (undecanal) in the case of hydration, or the corresponding vinyl halides in hydrohalogenation. Halogenation typically proceeds with anti-addition to yield a dihaloalkene. This guide presents a quantitative comparison of these transformations, detailed experimental protocols, and visual representations of the underlying reaction pathways.
Data Presentation: Quantitative Analysis of Regioisomers
The regioselectivity of addition reactions to 1-undecyne is summarized in the table below. The product distribution highlights the efficacy of different methods in achieving a desired isomeric product.
Detailed methodologies for the key addition reactions of 1-undecyne are provided below. These protocols are based on established procedures for terminal alkynes and are adapted for 1-undecyne.
Anti-Markovnikov Hydration: Synthesis of Undecanal via Hydroboration-Oxidation
Procedure: A solution of 1-undecyne (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). The reaction is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford undecanal.[1]
Markovnikov Hydration: Synthesis of 2-Undecanone via Oxymercuration-Demercuration
Procedure: To a solution of 1-undecyne (1.0 eq) in a mixture of water and tetrahydrofuran (1:1) is added mercury(II) sulfate (0.1 eq) and concentrated sulfuric acid (0.1 eq). The mixture is stirred at room temperature for 3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting organomercury intermediate is dissolved in THF, and a 3 M aqueous solution of sodium hydroxide is added, followed by a solution of sodium borohydride (NaBH₄) (1.1 eq) in 3 M NaOH. The mixture is stirred for 2 hours at room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to yield 2-undecanone.[3][4]
Hydrobromination (Markovnikov): Synthesis of 2-Bromo-1-undecene
Procedure: 1-Undecyne (1.0 eq) is dissolved in a suitable inert solvent such as dichloromethane. The solution is cooled to 0 °C, and a solution of hydrogen bromide in acetic acid is added dropwise with stirring. The reaction is allowed to proceed at 0 °C for 1-2 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-1-undecene.
Radical Hydrobromination (Anti-Markovnikov): Synthesis of 1-Bromo-1-undecene
Procedure: To a solution of 1-undecyne (1.0 eq) in a suitable solvent such as carbon tetrachloride, a radical initiator like benzoyl peroxide (catalytic amount) is added. The mixture is heated to reflux, and a solution of hydrogen bromide in acetic acid is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The product is a mixture of (E)- and (Z)-1-bromo-1-undecene.[5][6][7]
Bromination: Synthesis of (E)-1,2-Dibromo-1-undecene
Procedure: 1-Undecyne (1.0 eq) is dissolved in carbon tetrachloride. The solution is cooled to 0 °C, and a solution of bromine (1.0 eq) in carbon tetrachloride is added dropwise with stirring while protecting the reaction from light. The disappearance of the bromine color indicates the completion of the reaction. The solvent is removed under reduced pressure to yield (E)-1,2-dibromo-1-undecene.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Regioselective hydration of 1-undecyne.
Caption: Regioselectivity in the hydrobromination of 1-undecyne.
Quantitative NMR (qNMR) for the Concentration Determination of 1-Undecyne Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for determining the concentration of 1-Undecyne solutions. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of each technique, supported by general experimental data for similar analytes.
Introduction to Quantitative Analysis of 1-Undecyne
1-Undecyne is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of the carbon chain. Its volatility and non-polar nature present unique challenges for accurate quantification. Quantitative analysis is crucial in various stages of research and development, including synthesis validation, purity assessment, and formulation development. While several analytical techniques can be employed, qNMR and GC-FID are two of the most common and powerful methods for the quantification of volatile organic compounds.
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal.[1] It is a highly accurate and precise technique that is traceable to the International System of Units (SI) and often does not require a calibration curve with the analyte of interest.[2][3]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used chromatographic technique for the analysis of volatile and semi-volatile compounds.[3] The method separates components of a mixture in the gas phase, and the FID provides a response that is proportional to the amount of carbon atoms in the analyte.
Comparison of qNMR and GC-FID for 1-Undecyne Analysis
The choice of analytical technique depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR and GC-FID for the quantitative analysis of 1-Undecyne.
Feature
Quantitative NMR (qNMR)
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle
The integrated signal area is directly proportional to the number of nuclei.[1]
Separation by partitioning between a mobile gas phase and a stationary phase, with detection based on the ionization of carbon atoms in a flame.[3]
Selectivity
High. Can distinguish between structurally similar compounds based on unique NMR signals. The terminal alkyne proton of 1-Undecyne at ~2 ppm provides a unique signal for quantification.[4][5]
High. Excellent separation of volatile compounds based on their boiling points and interaction with the stationary phase.
Accuracy & Precision
Excellent. Typically high accuracy (can be >99%) and precision (<1% RSD).[6]
Very good. Accuracy and precision are highly dependent on proper calibration.
Calibration
Can be performed with a single, certified internal standard. Does not require an identical standard of 1-Undecyne.[2]
Requires a multi-point calibration curve using a certified standard of 1-Undecyne.
Sample Throughput
Moderate. Each sample acquisition can take several minutes to ensure full relaxation of nuclei.
High. Modern systems with autosamplers can analyze a large number of samples unattended.
Sample Preparation
Simple. Involves accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[1]
Can be more complex. May require dilution, derivatization (though not for 1-Undecyne), and the use of an internal standard.
Strengths
- Primary ratio method with direct SI traceability. - Provides structural information simultaneously. - Non-destructive.
- High sensitivity for hydrocarbons. - Robust and widely available. - Excellent for complex mixtures of volatile compounds.[7]
Limitations
- Lower sensitivity compared to GC-FID. - Requires a high-field NMR spectrometer. - Potential for signal overlap in complex mixtures.
- Destructive technique. - Requires a reference standard of the analyte for accurate quantification. - Response factors can vary for different compounds.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy Protocol for 1-Undecyne
This protocol outlines the steps for determining the concentration of a 1-Undecyne solution using qNMR with an internal standard.
1. Materials and Reagents:
1-Undecyne sample solution
Certified internal standard (e.g., 1,4-Dinitrobenzene, Maleic Anhydride). The choice of internal standard is critical and should have signals that do not overlap with the analyte signals, be soluble in the same deuterated solvent, be non-volatile, and have a known purity.[8]
Deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve both the analyte and the internal standard.[1]
High-precision analytical balance (readability of at least 0.01 mg)
Volumetric flasks and pipettes
NMR tubes
2. Sample Preparation:
Accurately weigh a specific amount of the 1-Undecyne solution into a vial using an analytical balance.
Accurately weigh a suitable amount of the certified internal standard and add it to the same vial.
Add a precise volume of the deuterated solvent (e.g., CDCl₃) to the vial to dissolve both the sample and the internal standard completely.
Gently vortex the vial to ensure a homogenous solution.
Transfer an appropriate volume (e.g., 600 µL for a standard 5 mm tube) of the solution into an NMR tube.
3. NMR Data Acquisition:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
Key Acquisition Parameters:
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard protons to ensure complete relaxation and accurate integration. For small molecules, a delay of 30-60 seconds is often sufficient, but should be determined experimentally.
Pulse Angle: A 90° pulse angle should be used.
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[6]
Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure high digital resolution.
Temperature: Maintain a constant and regulated temperature throughout the experiment.
4. Data Processing and Analysis:
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
Integrate the well-resolved signal of the terminal alkyne proton of 1-Undecyne (a triplet around δ 2.0 ppm) and a well-resolved signal from the internal standard.
Calculate the concentration of 1-Undecyne using the following formula:
Navigating the Safe Disposal of 1-Undecyne: A Procedural Guide
The proper disposal of 1-Undecyne, a terminal alkyne, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties, specific procedures must be followed to mitigate risks suc...
Author: BenchChem Technical Support Team. Date: December 2025
The proper disposal of 1-Undecyne, a terminal alkyne, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties, specific procedures must be followed to mitigate risks such as the formation of explosive metal acetylides. This guide provides essential information on the operational and disposal plans for 1-Undecyne, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. The handling of 1-Undecyne and its waste requires a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles with side-shields or a face shield.[2][3]
Hand Protection: Chemical-resistant gloves, such as nitrile.[1][2][3]
Body Protection: A flame-retardant lab coat or other impervious clothing.[1][2][3]
Waste Segregation and Container Management
Proper segregation and containment of 1-Undecyne waste are the first steps in the disposal process. Different forms of waste must be handled separately to ensure safety and compliance.
Waste Type
Recommended Container
Labeling Requirements
Unused or Expired 1-Undecyne
Original, securely sealed container
"Hazardous Waste", "1-Undecyne"
Reaction Mixtures Containing 1-Undecyne
Compatible, leak-proof, and sealable liquid waste container (e.g., glass or polyethylene)
"Hazardous Waste", list of all chemical constituents and their approximate percentages
Contaminated Solid Waste (e.g., gloves, paper towels)
Designated, sealable solid chemical waste container
"Hazardous Waste", "Solid Waste Contaminated with 1-Undecyne"
This table summarizes the appropriate containment for different types of 1-Undecyne waste.
Disposal Procedures for 1-Undecyne
The disposal pathway for 1-Undecyne depends on whether it is in its pure form or part of a reaction mixture.
Unused or Expired 1-Undecyne:
Pure or residual 1-Undecyne should not be opened or quenched in its original container. The container must be securely sealed, clearly labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.[1]
Reaction Mixtures Containing 1-Undecyne:
Reaction mixtures must undergo a quenching process to neutralize any reactive species before being collected for disposal. This is a critical step to prevent the formation of potentially explosive acetylides.[1]
Experimental Protocol for Quenching Reaction Mixtures:
The following is a general procedure for quenching a reaction mixture containing a terminal alkyne like 1-Undecyne. The specific quantities of quenching agents should be adjusted based on the scale of the reaction and the concentration of the alkyne.
Preparation: Conduct the entire procedure in a certified chemical fume hood.[1]
Cooling: Cool the reaction mixture to 0°C in an ice bath to control any exothermic reactions.[1]
Dilution: Dilute the reaction mixture with a solvent that is compatible with the reaction components to aid in heat dissipation.[1]
Quenching: Slowly add a proton source, such as isopropanol or methanol, to the stirred reaction mixture. Continue the addition until any gas evolution ceases.[1]
Warming: Allow the mixture to slowly warm to room temperature while continuing to stir.[1]
Protonation: To ensure complete neutralization of any remaining acetylide anions, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be carefully added.[1]
Final Stirring: Stir the mixture for a sufficient period to ensure homogeneity before transferring it to a designated hazardous waste container.[1]
Waste Collection: Transfer the quenched mixture to a properly labeled hazardous waste container.[1]
Final Disposal: Store the sealed waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[1]
Spill Management
In the event of a 1-Undecyne spill, the following steps should be taken:
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]
Personal protective equipment for handling 1-Undecyne
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Undecyne in a laboratory setting. Ad...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Undecyne in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
1-Undecyne is classified as a flammable liquid that causes serious eye irritation and may cause long-lasting harmful effects to aquatic life.[1][2] Appropriate PPE is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
PPE Type
Specification
Purpose
Eye/Face Protection
Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Protects against splashes and eye contact, which can cause serious irritation.[1]
Prevents skin contact. Nitrile gloves are generally recommended for protection against oils, greases, and some solvents.[5]
Body Protection
Flame-retardant lab coat and appropriate protective clothing.
Protects skin from splashes and contamination.
Respiratory Protection
Not typically required under normal use with adequate ventilation.[3]
Use a NIOSH-approved respirator if working in poorly ventilated areas or if vapor concentrations are high.
Safe Handling and Operational Workflow
Proper handling procedures are crucial to minimize risks associated with 1-Undecyne. Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
Experimental Workflow for Handling 1-Undecyne
Caption: Logical workflow for the safe handling of 1-Undecyne from preparation to disposal.
Step-by-Step Handling Protocol:
Preparation:
Ensure all necessary PPE is worn correctly.
Work within a properly functioning chemical fume hood.
Keep away from heat, sparks, open flames, and hot surfaces.[6]
Have spill control materials and an emergency eye wash station readily accessible.
Use only non-sparking tools to prevent ignition.[6]
Ground/bond the container and receiving equipment to prevent static discharge.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Keep away from oxidizing agents as they are incompatible.[3]
The storage class for combustible liquids should be followed.[2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
Exposure Route
First Aid Procedure
Eye Contact
Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][8]
Skin Contact
Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[3]
Inhalation
Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[9]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[10]
Spill Response:
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[6]
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[4]
Use spark-proof tools and explosion-proof equipment during cleanup.[6]
Disposal Plan
1-Undecyne and any contaminated materials must be treated as hazardous waste.
Waste Disposal Protocol
Segregation and Collection:
Collect all waste containing 1-Undecyne (including residues and contaminated materials) in a designated, clearly labeled hazardous waste container.[4]
The container should be made of a compatible material (e.g., glass or polyethylene) with a secure cap.[4]
Label the container with "Hazardous Waste," the full chemical name "1-Undecyne," and the approximate quantity.[4]
Storage of Waste:
Store the waste container in a designated, cool, dry, and well-ventilated area for hazardous waste.[4]
Ensure the storage area is away from incompatible chemicals and heat sources.[4]
Final Disposal:
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
Do not dispose of 1-Undecyne down the sink or in regular trash under any circumstances.[4]
By adhering to these safety and logistical guidelines, you can ensure a safe laboratory environment when working with 1-Undecyne. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before use.[11]